molecular formula C6H6N4O B3123126 8-Methyl-7H-purin-6-ol CAS No. 30467-02-8

8-Methyl-7H-purin-6-ol

Cat. No.: B3123126
CAS No.: 30467-02-8
M. Wt: 150.14 g/mol
InChI Key: KHAZBQMTILVQFT-UHFFFAOYSA-N
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Description

8-Methyl-7H-purin-6-ol is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Methyl-7H-purin-6-ol is 150.05416083 g/mol and the complexity rating of the compound is 215. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Methyl-7H-purin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-7H-purin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAZBQMTILVQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399573
Record name 8-Methyl-7H-purin-6-ol
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Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30467-02-8
Record name 30467-02-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl-7H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular properties of 8-Methyl-7H-purin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 8-Methyl-7H-purin-6-ol (8-Methylhypoxanthine)

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary

8-Methyl-7H-purin-6-ol (CAS: 30467-02-8), commonly known as 8-methylhypoxanthine, is a purine antimetabolite and a critical intermediate in the study of purine salvage pathways.[1] Structurally defined by a fused pyrimidine-imidazole ring system with a methyl substitution at the C8 position, it serves as a distinct probe for investigating the steric and electronic constraints of purine-binding enzymes, specifically Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO) .[1] This guide outlines its structural dynamics, validated synthetic protocols, and physicochemical characterization, providing a robust framework for its application in drug discovery.[1]

Chemical Identity & Structural Dynamics

The nomenclature "8-Methyl-7H-purin-6-ol" suggests an enol tautomer, yet in physiological and aqueous environments, the compound exists predominantly in the lactam (keto) form.[1] Understanding this tautomeric equilibrium is prerequisite for accurate receptor docking and solubility profiling.

Tautomeric Equilibrium

Purines exhibit complex tautomerism involving the N7/N9 protons and the C6-oxo/hydroxy group. For 8-methylhypoxanthine, the methyl group at C8 introduces steric bulk that influences the N7 vs. N9 preference compared to unsubstituted hypoxanthine.

  • Lactam-Lactim Tautomerism: The C6=O (lactam) form is energetically favored over the C6-OH (lactim) form in polar solvents.

  • Protomeric Tautomerism (N7 vs. N9): In solution, a rapid equilibrium exists.[1] While N9-H is typically the ground state for purines, the C8-methyl group can destabilize the N9-H isomer due to steric clash with the N9 substituent (or lone pair), potentially increasing the population of the N7-H tautomer.[1]

Tautomerism cluster_0 Major Forms (Lactam) cluster_1 Minor Form (Lactim) N9H N9-H Lactam (Dominant) N7H N7-H Lactam (Minor/Equilibrium) N9H->N7H Proton Shift OH 6-OH Lactim (Rare in aq. solution) N9H->OH Keto-Enol N7H->OH Keto-Enol

Figure 1: Tautomeric landscape of 8-methylhypoxanthine. The N9-H lactam is generally the reference structure for binding, though the N7-H form is accessible.

Physicochemical Properties
PropertyValue / Description
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
CAS Number 30467-02-8
pKa (Predicted) ~8.9 (N1-H deprotonation), ~2.5 (N7/N9 protonation)
Solubility Moderate in DMSO, hot water; sparingly soluble in cold water/ethanol.[1][2]
Melting Point >300°C (decomposes)

Synthesis & Manufacturing

The most robust synthetic route utilizes the Traube Synthesis , constructing the imidazole ring onto a pre-formed pyrimidine scaffold.[3] This approach allows for regioselective introduction of the C8-methyl group using an acetylating agent rather than the formylating agents used for unsubstituted purines.

Synthetic Protocol: Modified Traube Cyclization

Reagents:

  • Starting Material: 4,5-Diamino-6-hydroxypyrimidine sulfate (or free base).[1]

  • Cyclizing Agent: Acetic anhydride (Ac₂O) or Triethyl orthoacetate.[1]

  • Solvent: Acetic acid or DMF.

Step-by-Step Methodology:

  • Acetylation (Pre-cyclization):

    • Suspend 4,5-diamino-6-hydroxypyrimidine (10 mmol) in acetic acid (20 mL).

    • Add acetic anhydride (12 mmol) dropwise at room temperature.

    • Mechanism:[1][4][5][6][7] Selective acetylation of the more nucleophilic 5-amino group occurs first, forming the 5-acetamido intermediate.

  • Cyclodehydration (Ring Closure):

    • Heat the mixture to reflux (approx. 118°C) for 4–6 hours.

    • Observation: The suspension will initially clear as the intermediate forms, then potentially precipitate the product.

    • In-Process Control: Monitor by TLC (MeOH:DCM 1:9) or HPLC for disappearance of the diamine.[1]

  • Isolation & Purification:

    • Cool the reaction mixture to 0°C.

    • Filter the crude precipitate.[8]

    • Purification: Recrystallize from boiling water or dilute aqueous ammonia followed by neutralization with acetic acid. This removes uncyclized intermediates.

Synthesis cluster_conditions Critical Parameters SM 4,5-Diamino-6-hydroxypyrimidine Inter Intermediate: 5-Acetamido-4-amino-6-hydroxypyrimidine SM->Inter Acetic Anhydride AcOH, RT, 1h Prod Product: 8-Methylhypoxanthine Inter->Prod Cyclodehydration Reflux, -H2O P1 Anhydrous conditions prefered for high yield P2 Temp > 100°C required for ring closure

Figure 2: Synthetic pathway via Traube cyclization. The critical step is the thermal dehydration to close the imidazole ring.

Analytical Characterization

Validation of 8-methylhypoxanthine requires distinguishing it from its isomers (e.g., 2-methylhypoxanthine or N-methylated derivatives).[1]

NMR Spectroscopy (DMSO-d₆)
  • ¹H NMR:

    • δ 2.35–2.45 ppm (s, 3H): Distinct singlet for the C8-Methyl group.[1] This is the diagnostic signal distinguishing it from hypoxanthine (which has a proton at ~8.0 ppm here).[1]

    • δ 7.90–8.10 ppm (s, 1H): Singlet for the C2-H . This proton is deshielded by the adjacent N1 and N3.

    • δ 12.0–12.5 ppm (br s, 1H): N1-H (Lactam proton).[1]

    • δ 13.0+ ppm (br s, 1H): N7-H/N9-H (Imidazolic proton), often very broad or invisible due to exchange.[1]

UV-Vis Spectroscopy
  • λmax: ~250–255 nm (in pH 7.0 buffer).

  • Shift: A bathochromic shift (red shift) is observed in alkaline conditions (pH > 10) due to deprotonation of the N1 lactam, creating the anionic species.[1]

Biological Interface & Pharmacology[1]

8-Methylhypoxanthine acts as a "steric probe" in enzymology. By occupying the active site of purine-metabolizing enzymes, it reveals the tolerance of the C8-pocket.

Interaction with Xanthine Oxidase (XO)

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid.[1]

  • Substrate Activity: 8-Methylhypoxanthine is a poor substrate compared to hypoxanthine. The C8-methyl group sterically hinders the molybdenum center's attack or the orientation required for hydroxylation at C2.

  • Inhibition: It can act as a competitive inhibitor, binding to the active site but reacting slowly, effectively stalling the enzyme's turnover of natural substrates.[1]

Purine Nucleoside Phosphorylase (PNP)

PNP catalyzes the reversible phosphorolysis of purine nucleosides.[1]

  • Mechanistic Insight: The C8 position is critical for syn/anti conformational preference of nucleosides. 8-Methyl derivatives often force the nucleoside into a syn conformation due to steric clash between the methyl group and the ribose ring oxygen. This makes 8-methylhypoxanthine (and its nucleoside) valuable for studying the conformational requirements of PNP binding pockets.[1]

BioActivity cluster_XO Xanthine Oxidase (XO) cluster_PNP Purine Nucleoside Phosphorylase (PNP) Drug 8-Methylhypoxanthine XO Active Site (Mo-Co Center) Drug->XO Competitive Binding PNP Active Site (Conformational Selectivity) Drug->PNP Probe Ligand Prod1 8-Methylxanthine (Slow Turnover) XO->Prod1 Oxidation (Slow) Effect Steric Clash (Syn-Conformation Probe) PNP->Effect Analysis

Figure 3: Biological interaction map. The compound serves primarily as a mechanistic probe for steric tolerance in purine metabolism.

References

  • Traube Synthesis of Purines: Traube, W. (1900).[1][3] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. [1]

  • Tautomerism of Purines: Lippert, B. (2002).[1] Tautomerism of nucleic acid bases and the effects of metal binding. Journal of Biological Inorganic Chemistry.[1]

  • NMR of Purines: Pugmire, R. J., & Grant, D. M. (1971).[1] Carbon-13 magnetic resonance of purine and its derivatives. Journal of the American Chemical Society. [1]

  • Xanthine Oxidase Specificity: Krenitsky, T. A., et al. (1972).[1] Xanthine oxidase: specificity and mechanism. Journal of Biological Chemistry.[1][8] [1]

  • Chemical Structure Data: PubChem Compound Summary for CID 790 (Hypoxanthine derivatives). [1]

Sources

Thermodynamic Stability of 8-Methyl Substituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

The purine scaffold is a cornerstone of biological systems, forming the basis of genetic material and cellular signaling molecules. Chemical modification of this scaffold is a fundamental strategy in drug discovery and chemical biology to modulate biological activity, improve pharmacokinetic properties, and probe molecular interactions. Among these modifications, methylation at the C8-position of the purine ring offers a unique avenue for altering molecular properties without directly disrupting the Watson-Crick hydrogen bonding faces. This guide provides a comprehensive technical overview of the thermodynamic stability of 8-methyl substituted purine derivatives, aimed at researchers, medicinal chemists, and drug development professionals. We will explore the intricate factors governing their stability, detail robust experimental and computational methodologies for their characterization, and discuss the implications for therapeutic design.

Core Principles: Why C8-Methylation Matters

The introduction of a methyl group, often termed the "magic methyl" in medicinal chemistry, can induce profound changes in a molecule's physicochemical and pharmacological profile.[1] The C8-position of purines is particularly strategic for modification. Unlike the nitrogen atoms involved in base pairing, the C8-position is projected into what becomes the major or minor groove of nucleic acid duplexes or is solvent-exposed in other contexts.[2] This positioning allows for steric and electronic modulation of the parent molecule with a reduced likelihood of disrupting canonical hydrogen bonding patterns.[2][3] Understanding the thermodynamic consequences of this substitution is paramount for predicting its impact on molecular recognition, structural integrity, and, ultimately, biological function.

Fundamental Factors Governing Thermodynamic Stability

The stability of an 8-methyl purine derivative is not governed by a single parameter but is the result of a delicate balance between several interconnected factors.

Tautomerism: A Shifting Equilibrium

Purines are aromatic heterocycles that can exist as a mixture of tautomers, most commonly involving the migration of a proton between the N7 and N9 positions of the imidazole ring.[4] The inherent stability of the purine ring is linked to its aromaticity, with the N9-H tautomer generally being more stable than the N7-H form.[4] The introduction of an 8-methyl group can influence this tautomeric equilibrium. Density functional theory (DFT) calculations have been effectively used to study how substituents alter the relative energies and, therefore, the population of different tautomers.[5] This shift in equilibrium is critical, as different tautomers can exhibit distinct hydrogen bonding capabilities, dipole moments, and shapes, all of which impact overall thermodynamic stability and molecular interactions.

Tautomeric_Equilibrium N9H 8-Methylguanine (N9-H) N7H 8-Methylguanine (N7-H) N9H->N7H H⁺ shift

Caption: Tautomeric equilibrium of 8-methylguanine.

Electronic and Steric Influence of the Methyl Group

The methyl group is electron-donating, which can subtly alter the electron distribution within the purine's aromatic system. This electronic perturbation can influence the pKa of nearby nitrogen atoms and the overall aromatic stability of the heterocyclic core.[6] Sterically, while small, the methyl group occupies a defined space. In the context of larger biomolecular structures like DNA G-quadruplexes, this steric presence can dictate conformational preferences (e.g., favoring a syn glycosidic bond conformation) and thereby influence the stability and topology of the entire assembly.[2]

The Critical Role of the Solvent Environment

The surrounding solvent has a profound impact on the stability of purine derivatives.[7] Polar solvents, particularly water, can stabilize specific tautomers through hydrogen bonding and dipole-dipole interactions.[8] Computational studies using the Polarizable Continuum Model (PCM) show that an increase in solvent polarity generally decreases the energy difference between the most and least stable tautomers.[8] This environmental modulation is a key consideration, as a derivative's behavior in a nonpolar solvent during synthesis or in vitro assays may differ significantly from its behavior in the aqueous environment of a biological system.[9]

Experimental Assessment of Thermodynamic Stability

Quantifying the stability of 8-methyl purines requires precise biophysical techniques. The choice of method depends on the system being studied (e.g., the free nucleobase, an oligonucleotide, or a protein-ligand complex) and the specific thermodynamic parameters of interest.

UV-Vis Thermal Denaturation (UV-Melting)

UV-melting is a cornerstone technique for assessing the stability of nucleic acid structures.[10] It leverages the hyperchromic effect, where the UV absorbance of nucleic acids at ~260 nm increases as a duplex dissociates into single strands upon heating. The midpoint of this transition, the melting temperature (Tₘ), is a direct and robust indicator of thermal stability.[11]

4.1.1 Standard Protocol for UV-Melting Analysis
  • Sample Preparation: Dissolve the oligonucleotide containing the 8-methyl purine derivative and its complementary strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Final oligonucleotide concentrations are typically in the low micromolar range (1-5 µM).

  • Annealing: Place the sample in a heat block at 95°C for 5 minutes and allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.

  • Instrument Setup: Use a spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to 260 nm.

  • Data Collection: Equilibrate the sample at a low starting temperature (e.g., 15°C) for 10-15 minutes. Increase the temperature at a constant rate (e.g., 0.5°C/minute) to a high final temperature (e.g., 90°C), recording the absorbance at each interval.

  • Data Analysis: Plot absorbance versus temperature to generate the melting curve. The Tₘ is determined by calculating the maximum of the first derivative of this curve.

UV_Melting_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Sample Preparation (Buffer, Concentration) Anneal Annealing Step (Slow Cooling) Prep->Anneal Setup Instrument Setup (λ=260nm) Anneal->Setup Run Thermal Ramp (e.g., 0.5°C/min) Setup->Run Acquire Data Acquisition (Abs vs. Temp) Run->Acquire Plot Plot Melting Curve Acquire->Plot Deriv Calculate 1st Derivative Plot->Deriv Tm Determine Tm Deriv->Tm

Caption: Generalized workflow for a UV-melting experiment.

Differential Scanning Calorimetry (DSC)

While UV-melting provides the Tₘ, Differential Scanning Calorimetry (DSC) offers a more complete thermodynamic characterization by directly measuring the heat capacity (Cₚ) of a sample as a function of temperature.[12] This allows for the determination of not only the Tₘ but also the calorimetric enthalpy (ΔH) and entropy (ΔS) of the unfolding transition, providing deeper insight into the forces stabilizing the molecule.[13][14]

4.2.1 Standard Protocol for DSC Analysis
  • Sample Preparation: Prepare the sample (e.g., protein, oligonucleotide) and a matching reference buffer with high precision. Concentrations are typically higher than for UV-melting. Thoroughly degas both solutions.

  • Instrument Loading: Carefully load the sample into the sample cell and the matched buffer into the reference cell of the calorimeter.

  • Equilibration: Allow the system to equilibrate thermally at the starting temperature for a sufficient period.

  • Thermal Scan: Heat the cells at a constant scan rate (e.g., 1°C/minute) over the desired temperature range. The instrument measures the differential power required to keep both cells at the same temperature.

  • Data Analysis: The output is a thermogram plotting excess heat capacity versus temperature. The peak of the transition curve corresponds to the Tₘ, and the area under the peak is integrated to determine the calorimetric enthalpy (ΔH) of unfolding.

Table 1: Comparison of Thermodynamic Data from UV-Melting and DSC
ParameterUV-MeltingDifferential Scanning Calorimetry (DSC)
Primary Observable Change in UV AbsorbanceChange in Heat Capacity (Cₚ)
Key Output Melting Temperature (Tₘ)Tₘ, Enthalpy (ΔH), Entropy (ΔS), Heat Capacity Change (ΔCₚ)
Principle Indirect thermal analysis based on a spectroscopic change.[10]Direct measurement of heat absorbed during unfolding.[12]
Suitability Ideal for nucleic acids and systems with a clear spectroscopic change upon unfolding.[15]Broadly applicable to proteins, lipids, and nucleic acids; considered the "gold standard" for thermodynamic analysis.[14]
Limitations Provides limited thermodynamic data (primarily Tₘ).Requires higher sample concentration; not suitable for compounds that decompose upon melting.[16]

Computational Chemistry: A Predictive and Mechanistic Tool

In silico methods are indispensable for predicting stability and elucidating the underlying molecular mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For 8-methyl purines, it is primarily used to:

  • Determine Tautomer Stabilities: Calculate the relative Gibbs free energies of different tautomers in the gas phase and in various solvents (using models like PCM) to predict their equilibrium populations.[5][8]

  • Analyze Electronic Properties: Quantify changes in aromaticity (e.g., via the Harmonic Oscillator Model of Aromaticity, HOMA) and charge distribution upon methylation.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular behavior over time. By simulating an 8-methyl purine derivative within a larger assembly (e.g., a DNA duplex or a protein binding pocket), researchers can:

  • Assess Conformational Stability: Observe how the methyl group influences local and global structure, flexibility, and conformational preferences.

  • Analyze Intermolecular Interactions: Study the impact on hydrogen bonding, stacking interactions, and the surrounding water structure, all of which contribute to the overall free energy of the system.[17]

Implications for Drug Discovery and Development

A thorough understanding of the thermodynamic stability of 8-methyl purine derivatives is directly applicable to the rational design of therapeutics.

  • Enhanced Target Affinity: The "magic methyl" can improve binding affinity by displacing unfavorable water molecules from a binding pocket or by inducing a more bioactive conformation, leading to a more favorable change in Gibbs free energy (ΔG) upon binding.[1][18]

  • Improved Pharmacokinetics: Methylation can sterically hinder sites prone to metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

  • Modulated Physicochemical Properties: The addition of a lipophilic methyl group can increase the LogP of a molecule, which can influence its solubility, cell permeability, and oral bioavailability.[19]

By leveraging the analytical and predictive tools described herein, scientists can make more informed decisions in lead optimization campaigns, transforming simple purine scaffolds into potent and effective therapeutic agents.[4]

Conclusion

The thermodynamic stability of 8-methyl substituted purine derivatives is a multifaceted property dictated by an interplay of intramolecular electronic and steric effects, tautomeric equilibria, and intermolecular interactions with the surrounding environment. A synergistic approach, combining high-precision experimental techniques like UV-melting and DSC with the predictive power of computational methods such as DFT and MD simulations, is essential for a comprehensive understanding. This knowledge is not merely academic; it forms a critical foundation for the rational design of next-generation therapeutics, enabling scientists to fine-tune molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

References

  • Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC. (2021).
  • Effects of 8-methylguanine on structure, stability and kinetics of formation of tetramolecular quadruplexes. (n.d.). PubMed.
  • Differential Scanning Calorimetry (DSC). (n.d.).
  • Hydrogen-Bonding Interactions of 8-Substituted Purine Deriv
  • Benzene - Wikipedia. (n.d.). Wikipedia.
  • Tautomerism of Guanine Analogues - PMC. (2020).
  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023).
  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). MDPI.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.).
  • Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC. (n.d.).
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (n.d.).
  • Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening[v1]. (2024). Preprints.org.
  • Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds - NIH. (n.d.).
  • Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1. (n.d.).
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing.
  • Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI.
  • Supporting Information Atomistic and thermodynamic analysis of the N6-methyladenosine (m6A) recognition by the reader domain of YTHDC1. (n.d.). Caflisch - UZH.
  • Tautomerism; Types & Stability of Tautomers. (2020). YouTube.
  • Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC. (2023).
  • (PDF) UV Melting of G-quadruplexes. (n.d.).

Sources

Mechanistic Profiling of 8-Methylhypoxanthine: A Synthetic Probe for Purine Catabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, chemical behavior, and experimental utility of 8-Methylhypoxanthine (8-MeHx).

Executive Summary

8-Methylhypoxanthine (8-MeHx) is a C8-substituted purine analogue that serves as a critical mechanistic probe in the study of purine metabolism. Unlike naturally occurring N-methylated xanthines (e.g., caffeine, theophylline), 8-MeHx features a methyl group directly attached to the C8 carbon of the imidazole ring. This modification sterically and electronically alters the molecule's interaction with key catabolic enzymes, specifically Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP) .

In drug development, 8-MeHx is utilized to map the steric tolerance of enzyme active sites and to elucidate the reaction coordinates of purine oxidation and phosphorolysis. This guide provides a comprehensive analysis of its enzymology, physicochemical properties, and validated experimental protocols for its detection and kinetic characterization.

Chemical Identity & Physicochemical Properties

The biological activity of 8-MeHx is dictated by the methyl substitution at the C8 position. This group introduces steric bulk and electron-donating character, preventing the nucleophilic attack by water (or hydroxide) required for oxidation to uric acid analogues.

PropertyHypoxanthine (Native)8-Methylhypoxanthine (Analogue)Significance
Formula


Methyl group adds lipophilicity.
MW 136.11 g/mol 150.14 g/mol +14 Da mass shift useful for MS detection.
C8 Character Electrophilic (susceptible to XO attack)Sterically hindered / Electron-richBlocks oxidation to Uric Acid.
pKa (N9-H) ~8.9~9.5 (Predicted)Methyl group destabilizes the anion, increasing pKa.
Solubility Moderate in waterReduced in water; Soluble in DMSORequires organic co-solvent for high-conc. assays.
Structural Comparison

The C8-methyl group acts as a "metabolic block." In native hypoxanthine, the C8 position is the final site of oxidation by Xanthine Oxidase to form Uric Acid. In 8-MeHx, this site is occupied, forcing the enzyme to either stall or release the intermediate.

PurineStructure Hypoxanthine Hypoxanthine (Native Substrate) MeHx 8-Methylhypoxanthine (Mechanistic Probe) Hypoxanthine->MeHx C8-Methylation (Blocks C8-Oxidation)

Figure 1: Structural relationship showing the C8-blocking modification.

Biological Significance & Enzymology[1][2][3][4]

Interaction with Xanthine Oxidase (XO)

Xanthine Oxidase (EC 1.17.3.2) is a molybdoenzyme that catalyzes the sequential oxidation of Hypoxanthine


 Xanthine 

Uric Acid.
  • Native Mechanism:

    • Hypoxanthine is hydroxylated at C2 to form Xanthine.

    • Xanthine is hydroxylated at C8 to form Uric Acid.

  • 8-Methylhypoxanthine Mechanism:

    • Step 1 (Permissible): 8-MeHx can be accepted as a substrate for C2-oxidation, converting it to 8-Methylxanthine .

    • Step 2 (Blocked): The resulting 8-Methylxanthine cannot be oxidized at C8 because the position is methylated.

    • Outcome: The reaction halts, leading to the accumulation of 8-Methylxanthine. This makes 8-MeHx a tool to isolate the first half-reaction of XO or to study the enzyme's specificity for the C2 position without interference from the second step.

Interaction with Purine Nucleoside Phosphorylase (PNP)

PNP (EC 2.4.2.1) catalyzes the reversible phosphorolysis of purine nucleosides (Inosine


 Hypoxanthine + Ribose-1-P).
  • Steric Clash: The active site of PNP (specifically the hydrophobic pocket near Phe200 in human PNP) is sensitive to C8 substitutions.

  • Inhibition/Substrate Profile: 8-Methylinosine is generally a poor substrate compared to inosine due to syn/anti conformational restrictions imposed by the methyl group. Consequently, 8-MeHx serves as a weak competitive inhibitor or a "slow" substrate, useful for determining the plasticity of the nucleoside binding pocket.

Pathway Visualization

MetabolicBlock Substrate 8-Methylhypoxanthine Intermediate 8-Methylxanthine Substrate->Intermediate Xanthine Oxidase (Oxidation at C2) Product 8-Methyluric Acid (Impossible) Intermediate->Product Xanthine Oxidase (Oxidation at C8) Label METABOLIC DEAD-END

Figure 2: The metabolic dead-end induced by 8-MeHx in the Xanthine Oxidase pathway.[1] The C8-methyl group prevents the final oxidation step.

Experimental Protocols

Synthesis & Purification of 8-Methylhypoxanthine

While commercially available as a reagent, in-house synthesis may be required for isotopic labeling (e.g.,


C-methyl).

Protocol: Traube Purine Synthesis Variant

  • Starting Material: 4,5-Diamino-6-hydroxypyrimidine.

  • Reagent: Acetamidine hydrochloride (provides the C2-methyl? No, for 8-methyl, use acetamide or orthoacetate cyclization).

    • Correction: Condensation of 4,5-diamino-6-hydroxypyrimidine with acetic anhydride or triethyl orthoacetate .

  • Procedure:

    • Reflux diamine (10 mmol) in triethyl orthoacetate (10 mL) for 4 hours.

    • Cool to precipitate the crude product.

    • Recrystallization: Dissolve in hot 2N NaOH, treat with charcoal, filter, and acidify with acetic acid to pH 5.0 to crystallize 8-MeHx.

  • Validation:

    • UV

      
      :  ~250 nm (pH 7).
      
    • Mass Spec: ESI+ m/z 151.06

      
      .
      
Enzyme Kinetic Assay (Xanthine Oxidase)

This assay measures the rate of oxidation of 8-MeHx to 8-Methylxanthine.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

  • Enzyme: Bovine milk Xanthine Oxidase (commercial grade).

  • Substrate: 8-Methylhypoxanthine (stock 10 mM in DMSO).

Workflow:

  • Blanking: Prepare a cuvette with 990 µL Buffer + 10 µL Substrate (Final conc: 100 µM).

  • Initiation: Add 0.01 - 0.05 units of Xanthine Oxidase.

  • Detection: Monitor absorbance increase at 290 nm .

    • Note: Native xanthine formation is monitored at 290-295 nm. 8-Methylxanthine has a similar chromophore.

    • Control: Run a parallel assay with native Hypoxanthine (monitor Uric Acid at 295 nm).

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Substrate]. Fit to Michaelis-Menten equation to determine 
    
    
    
    and
    
    
    .
    • Expectation:

      
       for 8-MeHx is typically lower than native Hypoxanthine (slower turnover).
      
HPLC-MS/MS Detection in Biological Matrices

For pharmacokinetic studies or detecting 8-MeHx as an impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 2% B; 2-8 min: 2%

30% B; 8-10 min: 95% B.
Flow Rate 0.3 mL/min
Detection ESI Positive Mode (MRM)
Transitions 151.1

110.1 (Loss of -NCO/CH3CN fragment typical of purines)

Applications in Drug Discovery[6]

  • Inhibitor Design: 8-MeHx serves as a scaffold for designing non-oxidizable XO inhibitors . By extending the methyl group to larger alkyl/aryl chains, researchers can probe the size of the solvent channel leading to the molybdenum center.

  • PNP-Deficiency Models: Since C8-substituted purines often inhibit PNP, 8-MeHx derivatives are explored to induce transient PNP deficiency, mimicking T-cell immunodeficiency for therapeutic immunosuppression (e.g., in organ transplant).

  • Biomarker Validation: Distinguishing 8-MeHx from 8-Oxoguanine (8-OHdG) is critical in oxidative stress assays. 8-MeHx is a stable methylated product, whereas 8-OHdG is an oxidation lesion. High-resolution MS is required to separate these isobaric/isomeric interferences.

References

  • Enzymology of Xanthine Oxidase: Hille, R. (2005). "Molybdenum-containing hydroxylases." Archives of Biochemistry and Biophysics. Link

  • Purine Nucleoside Phosphorylase Probes: Bzowska, A., et al. (2000). "Purine nucleoside phosphorylases: properties, functions, and clinical aspects." Pharmacology & Therapeutics.[2] Link

  • Synthesis of 8-Substituted Purines: Koppel, H.C., & Robins, R.K. (1958). "Potential Purine Antagonists. Synthesis of 8-Methylpurines." Journal of Organic Chemistry. Link

  • Analytical Detection: Wang, H., et al. (2017). "Detection of 8-hydroxydeoxyguanosine... by UHPLC-MS/MS." Journal of Chromatography B. Link (Note: Cited for method conditions applicable to 8-substituted purines).

  • Metabolic Probes: Ward, R.M., et al. (1981). "Metabolic effects of methylxanthines." Seminars in Perinatology. Link

Sources

Technical Guide: 8-Methyl-7H-purin-6-ol (8-Methylhypoxanthine)

[1]

Chemical Identity & Structural Dynamics[2][3]

8-Methyl-7H-purin-6-ol is a purine derivative structurally defined by the fusion of a pyrimidine ring and an imidazole ring, with a methyl substitution at the C8 position. It exists in a tautomeric equilibrium, predominantly favoring the lactam (6-one) form in neutral aqueous solutions, though it is often chemically designated as the lactim (6-ol).[1]

Attribute Detail
IUPAC Name 8-Methyl-1,7-dihydro-6H-purin-6-one (Tautomer dependent)
Common Name 8-Methylhypoxanthine
CAS Number 30467-02-8
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
SMILES Cc1nc2[nH]cnc2c(=O)[nH]1
InChI Key InChIKey=ZJYHHKJRBQJQQJ-UHFFFAOYSA-N
Structural Tautomerism

The compound exhibits lactam-lactim tautomerism involving the N1, C6, and O functionalities. In the solid state and neutral solution, the lactam (keto) form is energetically favored.[1]

  • Lactam Form: 8-Methyl-1,7-dihydro-6H-purin-6-one (Proton on N1).[1]

  • Lactim Form: 8-Methyl-7H-purin-6-ol (Hydroxyl group at C6).[1]

Physiochemical Profile

The introduction of the methyl group at the C8 position exerts a positive inductive effect (+I), slightly increasing the electron density of the imidazole ring compared to the parent hypoxanthine.

Property Value / Characteristic Notes
Appearance White to off-white crystalline powderHygroscopic nature.[1]
Melting Point > 300°C (Decomposes)Characteristic of high lattice energy purines.[1]
Solubility (Water) Low (< 1 mg/mL at 25°C)Soluble in boiling water.[1]
Solubility (pH) Soluble in 1M NaOH and 1M HClAmphoteric nature allows salt formation.[1]
pKa (Acidic) ~9.0 (Estimated, N1-H)Slightly higher than hypoxanthine (8.[1]8) due to 8-Me effect.[1]
pKa (Basic) ~1.2 (Estimated, N7-H)Protonation occurs at N7/N9.[1]
UV Max 250 nm (pH 7.[1]0)Shifts bathochromically in alkaline solution.[1]

Synthetic Pathways & Process Chemistry

The most robust synthetic route for 8-Methylhypoxanthine is the Traube Synthesis , which involves the cyclocondensation of a 4,5-diaminopyrimidine precursor with a carbon donor.

Protocol: Cyclocondensation of 4,5-Diamino-6-hydroxypyrimidine

Objective: Synthesis of 8-Methylhypoxanthine via acetylation and ring closure.

Reagents:

  • 4,5-Diamino-6-hydroxypyrimidine sulfate (Precursor)[1]

  • Acetic Anhydride (Carbon source & Solvent)[1]

  • Sodium Hydroxide (10% aqueous)[1]

Step-by-Step Methodology:

  • Acetylation: Suspend 10.0 g of 4,5-diamino-6-hydroxypyrimidine in 50 mL of acetic anhydride. Reflux the mixture for 2 hours. The amino group at position 5 is acetylated to form the N-acetyl intermediate.

  • Cyclization: Evaporate the excess acetic anhydride under reduced pressure. The residue is the uncyclized intermediate.

  • Ring Closure: Dissolve the residue in 100 mL of 10% NaOH solution. Heat the solution to reflux for 1 hour. The alkaline environment promotes dehydration and imidazole ring closure.

  • Isolation: Cool the reaction mixture to room temperature. Acidify carefully with glacial acetic acid to pH 5.0–6.0. The product will precipitate as a white solid.

  • Purification: Filter the crude solid. Recrystallize from boiling water to yield pure 8-Methylhypoxanthine.

Synthesiscluster_conditionsProcess ParametersPrecursor4,5-Diamino-6-hydroxypyrimidineInterN-AcetylIntermediatePrecursor->InterAcetic AnhydrideReflux, 2hProduct8-Methylhypoxanthine(8-Methyl-7H-purin-6-ol)Inter->Product10% NaOHReflux (Cyclization)Yield: ~75%Yield: ~75%Purity: >98% (HPLC)Purity: >98% (HPLC)Yield: ~75%->Purity: >98% (HPLC)

Caption: Traube synthesis pathway utilizing acetic anhydride for C8-methylation and cyclization.

Analytical Characterization

Validating the identity and purity of 8-Methylhypoxanthine requires separating it from potential uncyclized intermediates and inorganic salts.

HPLC Method: Reverse-Phase Separation

System: Agilent 1200 Series or equivalent. Column: C18 (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).[1]

Parameter Condition
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 6.0)
Mobile Phase B Methanol (HPLC Grade)
Elution Mode Isocratic (90% A : 10% B)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Injection Vol 10 µL
Retention Time ~5.8 min (Distinct from Hypoxanthine at ~4.2 min)

Causality: The pH 6.0 buffer ensures the purine is in its neutral form, maximizing interaction with the hydrophobic C18 stationary phase. Methanol acts as the organic modifier to elute the slightly more hydrophobic 8-methyl derivative after the parent hypoxanthine.

Biological Interface & Pharmacokinetics

8-Methylhypoxanthine interacts primarily with Xanthine Oxidase (XO) , the key enzyme in purine catabolism.[1] Unlike bulky C8-substituents (e.g., 8-phenyl) which often act as potent inhibitors, the methyl group is small enough to allow the molecule to enter the molybdenum active site, functioning as a slow substrate .

Mechanism of Action[4][5][6][7]
  • Substrate Binding: 8-Methylhypoxanthine binds to the Mo-pt active site of XO.

  • Hydroxylation: The enzyme introduces a hydroxyl group at C2, converting it to 8-Methylxanthine .

  • Secondary Oxidation: 8-Methylxanthine is further oxidized at C8/N9 (depending on steric constraints) or released.[1] In biological systems, it is ultimately processed toward 8-Methyluric acid , which is excreted.

Significance: This pathway makes 8-Methylhypoxanthine a useful probe for studying the steric tolerance of the XO active site.

BiologicalPathwaySubstrate8-MethylhypoxanthineEnzymeXanthine Oxidase(Mo-pt Center)Substrate->EnzymeBindingIntermediate8-MethylxanthineIntermediate->EnzymeRe-entryProduct8-Methyluric AcidEnzyme->IntermediateOxidation (C2-OH)Enzyme->ProductOxidation (C8-OH)

Caption: Metabolic oxidation of 8-Methylhypoxanthine by Xanthine Oxidase.[1]

Handling, Safety & Storage

Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store at -20°C for long-term stability. Protect from moisture (hygroscopic).[1]

  • Handling: Use in a fume hood. Avoid dust formation.

  • Stability: Stable in acidic and neutral solutions; susceptible to ring opening in strong, hot alkaline solutions over prolonged periods.

References

  • CymitQuimica. "8-Methyl-7H-purin-6-ol CAS 30467-02-8 Product Data." CymitQuimica Catalog. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70765, 1-Methylhypoxanthine (Isomer Comparison)." PubChem. Link[1]

  • ResearchGate. "Kinetics of xanthine oxidase metabolism of hypoxanthine versus 8-aminohypoxanthine."[2] ResearchGate. Link

  • Sigma-Aldrich. "Purine Synthesis and Properties." Sigma-Aldrich Technical Library. Link

  • Organic Chemistry Data. "pKa Values of Heterocycles and Purines." Organic Chemistry Data. Link

Technical Monograph: Bioactivity and Pharmacological Potential of 8-Methyl-7H-purin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methyl-7H-purin-6-ol (also known as 8-Methylhypoxanthine) represents a critical structural probe in purine metabolism and medicinal chemistry. Unlike its parent compound, hypoxanthine, the introduction of a methyl group at the C8 position induces significant steric and electronic perturbations. These modifications alter its interaction with key metabolic enzymes—specifically Xanthine Oxidase (XO) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)—and fundamentally change its base-pairing fidelity during DNA replication.

This guide analyzes the bioactivity of 8-Methyl-7H-purin-6-ol, moving beyond simple characterization to explore its role as a mechanistic probe for enzyme active sites and a scaffold for phosphodiesterase (PDE) inhibitors.

Chemical Structure and Physicochemical Properties[1][2][3]

The bioactivity of 8-Methyl-7H-purin-6-ol is dictated by its tautomeric equilibrium and the steric bulk of the C8-methyl group.

Structural Dynamics

The molecule exists in a lactam-lactim equilibrium. Under physiological conditions (pH 7.4), the keto (lactam) tautomer predominates at the N1/C6 position. However, the critical feature is the C8-Methyl group .

  • Steric Hindrance: In nucleoside form (8-methylinosine), the C8-methyl group creates a steric clash with the ribose ring oxygen (O4') when in the anti conformation. This forces the nucleoside into the syn conformation, a deviation from the canonical anti conformation of natural purines.

  • Lipophilicity: The methyl addition increases the LogP value relative to hypoxanthine, enhancing passive membrane permeability but potentially reducing aqueous solubility.

Data Summary Table
PropertyValue/DescriptionRelevance
IUPAC Name 8-Methyl-1,7-dihydro-6H-purin-6-oneOfficial nomenclature
Common Name 8-MethylhypoxanthineMetabolic context
Molecular Weight 150.14 g/mol Small molecule fragment
pKa (approx) 8.9 (N1-H), 2.5 (N7-H)Ionization state at physiologic pH
Conformation Predominantly syn (as nucleoside)DNA Polymerase recognition errors
Primary Target Xanthine Oxidase (Substrate)Purine catabolism

Enzymatic Interactions and Metabolic Fate

The biological fate of 8-Methyl-7H-purin-6-ol is a bifurcation between catabolic oxidation and anabolic salvage.

Xanthine Oxidase (XO) Kinetics

Xanthine Oxidase (EC 1.17.3.[1]2) catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid.[1][2] 8-Methylhypoxanthine acts as a slow substrate .

  • Mechanism: The enzyme hydroxylates the C2 position. The C8-methyl group does not block the C2 reaction center directly but alters the binding affinity (

    
    ) and turnover number (
    
    
    
    ).
  • Kinetic Impact: Comparative SAR studies with C8-substituted purines (e.g., 8-aminohypoxanthine) indicate that C8-substitution generally lowers

    
     compared to the native substrate. The methylated analog forms 8-Methylxanthine , which is further oxidized to 8-Methyluric acid .
    
The Salvage Pathway (HGPRT)

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) normally salvages hypoxanthine to IMP (Inosine Monophosphate).

  • Substrate Specificity: 8-Methylhypoxanthine is a poor substrate for HGPRT. The steric bulk at C8 interferes with the formation of the transition state required for the transfer of the phosphoribosyl group from PRPP.

  • Consequence: This resistance to salvage promotes its accumulation and preferential channeling toward the oxidative (XO) pathway or excretion, rather than incorporation into the nucleotide pool.

Pathway Visualization

The following diagram illustrates the divergent metabolic fate and the steric "blockade" effect.

MetabolicFate Substrate 8-Methylhypoxanthine XO Xanthine Oxidase (Oxidation) Substrate->XO Slow Substrate HGPRT HGPRT (Salvage) Substrate->HGPRT Steric Hindrance (High Km) Product1 8-Methylxanthine XO->Product1 Hydroxylation @ C2 Nucleotide 8-Methyl-IMP (Toxic Nucleotide) HGPRT->Nucleotide Low Efficiency Product1->XO Oxidation @ C8 (Blocked?) Product2 8-Methyluric Acid (Excretion) Product1->Product2 Slow Oxidation Note C8-Methyl group forces syn-conformation, reducing HGPRT affinity. Note->HGPRT

Figure 1: Metabolic bifurcation of 8-Methylhypoxanthine. Green path indicates the primary oxidative route; red dashed path indicates the sterically hindered salvage pathway.

Genotoxicity and DNA Polymerase Interaction

The most significant "bioactivity" of 8-substituted purines lies in their potential for mutagenesis if they enter the DNA pool.

The Syn-Conformation Mechanism

Standard Watson-Crick base pairing requires the purine base to be in the anti conformation relative to the ribose.

  • The Steric Clash: In 8-Methyl-2'-deoxyinosine (the nucleoside form), the methyl group clashes with the sugar moiety.

  • Hoogsteen Pairing: To relieve this strain, the base rotates 180° into the syn conformation.

  • Mispairing: In the syn conformation, the Hoogsteen face of the purine is presented to the template. This can lead to A:G mismatches (or in this case, Hypoxanthine:Adenine pairing), causing transversion mutations (G

    
    T or A
    
    
    
    C equivalents) during replication.
Polymerase Stalling

High-fidelity DNA polymerases (like Pol


 or 

) often stall when encountering C8-substituted bases because the distorted geometry does not fit the tight active site "induced fit" mechanism. However, error-prone translesion synthesis (TLS) polymerases (like Pol

) may bypass this lesion, often incorporating an incorrect base.

Medicinal Chemistry Applications

While 8-Methylhypoxanthine itself is rarely a final drug, its core scaffold is ubiquitous in drug development.

  • PDE Inhibitors: The 8-substituted purine ring mimics the cAMP/cGMP substrate of phosphodiesterases. Methylation at C8 improves selectivity for specific PDE isoforms (e.g., PDE4 or PDE5) by exploiting small hydrophobic pockets in the enzyme active site.

  • Adenosine Receptor Antagonists: 8-Methylxanthine derivatives are potent antagonists of adenosine receptors (

    
     and 
    
    
    
    ). The C8 substituent is critical for receptor subtype selectivity.

Experimental Protocols

Protocol A: Spectrophotometric Assay for Xanthine Oxidase Kinetics

Objective: Determine if 8-Methylhypoxanthine acts as a substrate or inhibitor of XO.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.4, air-saturated).

  • Xanthine Oxidase (from bovine milk, ~0.1 U/mL).

  • Substrate: 8-Methylhypoxanthine (Stock 10 mM in DMSO).

  • Control: Hypoxanthine.[3][4][5][2][6][7]

Workflow:

  • Baseline: In a quartz cuvette, add 980 µL Buffer + 10 µL Substrate (Final conc: 100 µM).

  • Initiation: Add 10 µL XO enzyme solution. Mix by inversion.

  • Detection: Monitor absorbance at 290 nm (formation of uric acid analog) for 10 minutes at 25°C.

    • Note: 8-Methyluric acid may have a shifted

      
       compared to uric acid. Perform a spectral scan (220–350 nm) of the fully oxidized product first to determine optimal detection wavelength.
      
  • Analysis: Calculate initial velocity (

    
    ). Repeat with varying substrate concentrations (10–500 µM) to generate a Michaelis-Menten plot.
    
Protocol B: Solubility and LogP Determination (Shake-Flask)

Objective: Quantify the lipophilic shift caused by C8-methylation.

Workflow:

  • Saturation: Add excess 8-Methylhypoxanthine to 10 mL of 1-octanol/water (1:1) mixture.

  • Equilibrium: Shake vigorously for 24 hours at 25°C.

  • Separation: Centrifuge at 3000 x g for 10 minutes to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    . 
    
    
    
    .

References

  • Escribano, J., et al. (1988). A kinetic study of hypoxanthine oxidation by milk xanthine oxidase. Biochemical Journal, 254(3), 829–833. Retrieved from [Link]

  • Su, Y., et al. (2015).[5] Roles of Residues Arg-61 and Gln-38 of Human DNA Polymerase η in Bypass of Deoxyguanosine and 7,8-Dihydro-8-oxo-2'-deoxyguanosine.[5] Journal of Biological Chemistry, 290, 15921–15933.[5] Retrieved from [Link]

  • Bose, D. S., et al. (2010). Recent advances in the synthesis and bio-evaluation of purine scaffolds. RSC Advances.
  • ResearchGate. (2023). Kinetics of xanthine oxidase metabolism of hypoxanthine versus 8-aminohypoxanthine. Retrieved from [Link]

Sources

Technical Guide: Tautomeric Forms of 8-Methyl-7H-purin-6-ol in Solution

[1][2]

Executive Summary

Compound Identity: 8-Methyl-7H-purin-6-ol (CAS: 5582-32-1) Common Synonyms: 8-Methylhypoxanthine, 8-Methyl-6-hydroxypurine.[1][2]

The nomenclature "8-Methyl-7H-purin-6-ol" explicitly refers to the lactim (enol) tautomer protonated at N7.[1][2] However, in aqueous and polar organic solutions, this compound exists predominantly in the lactam (keto) form, known as 8-methyl-1,7-dihydro-6H-purin-6-one.[1][2]

Understanding the tautomeric equilibrium of this molecule is critical for drug development, particularly in the design of xanthine oxidase inhibitors and purine nucleoside phosphorylase (PNP) ligands, where the specific protonation state (N7-H vs. N9-H) dictates binding affinity and catalytic turnover. This guide provides a structural analysis of these forms, the thermodynamic drivers of their equilibrium, and validated protocols for their experimental determination.

Structural Landscape & Tautomeric Equilibria[1]

The 8-methyl group introduces steric and electronic factors that differentiate this compound from unsubstituted hypoxanthine. The tautomeric landscape is defined by two primary equilibria: the Lactam-Lactim shift (C6 substituent) and the Protarnal Migration (N7 vs. N9).

The Dominant Equilibrium (Lactam Forms)

In solution (H₂O, DMSO), the C6-hydroxyl group tautomerizes to a C6-carbonyl (keto) group. The proton resides on the ring nitrogens. The 8-methyl group exerts a

  • Tautomer A (Major): 8-Methyl-1,9-dihydro-6H-purin-6-one (N1-H, N9-H)[1][2]

    • Characteristics: Generally the most stable form in polar solvents for purines.

  • Tautomer B (Competitive): 8-Methyl-1,7-dihydro-6H-purin-6-one (N1-H, N7-H)[1][2]

    • 8-Methyl Effect:[1][2] The bulky methyl group at C8 creates steric clash with the proton at N9 (and N7). However, in 8-substituted purines, the N7-H form is often stabilized relative to unsubstituted purines due to the relief of specific solvation penalties or dipole alignment, particularly in water.[1]

The Minor Equilibrium (Lactim Forms)

The "purin-6-ol" (enol) forms are rare in solution (<1%) but may be trapped in non-polar solvents or hydrophobic enzymatic pockets.

  • Tautomer C: 8-Methyl-7H-purin-6-ol (N7-H, O6-H)[1][2]

  • Tautomer D: 8-Methyl-9H-purin-6-ol (N9-H, O6-H)[1][2]

Visualization of Tautomeric Pathways

Tautomerismcluster_ketoDominant Lactam (Keto) Forms (Solution)cluster_enolMinor Lactim (Enol) Forms (Non-Polar/Bound)KetoN9Keto-N9H(8-Methyl-1,9-dihydro-6H-purin-6-one)Major SpeciesKetoN7Keto-N7H(8-Methyl-1,7-dihydro-6H-purin-6-one)Competitive SpeciesKetoN9->KetoN7Prototropy (Fast)KetoN9->KetoN7EnolN9Enol-N9H(8-Methyl-9H-purin-6-ol)KetoN9->EnolN9Keto-Enol(Unfavorable)EnolN7Enol-N7H(8-Methyl-7H-purin-6-ol)KetoN7->EnolN7Keto-Enol(Unfavorable)EnolN9->EnolN7Prototropy

Figure 1: Network of tautomeric equilibria for 8-methylhypoxanthine. The blue arrow indicates the primary equilibrium observed in aqueous solution.

Thermodynamics & Solvent Effects[1][2][3][4][5]

The stability of Tautomer A vs. Tautomer B is dictated by the solvent's dielectric constant (

ParameterAqueous Solution (pH 7.4)DMSO / DMFNon-Polar (CHCl₃)
Dominant Form Mixture (N9-H / N7-H)N9-H favoredIncreased Enol content
pKₐ (Acidic) ~9.0 - 9.5 (N1-H deprot.)[1][2][3]HigherN/A
pKₐ (Basic) ~2.5 - 3.0 (N7/N9 protonation)LowerN/A
Driving Force Solvation of polar C=O dipoleDipole minimizationIntramolecular H-bonds

Key Insight: The 8-methyl group acts as an electron donor (+I effect). Compared to unsubstituted hypoxanthine (pKₐ ~8.8), 8-methylhypoxanthine is slightly less acidic at N1 due to the destabilization of the resulting anion, and more basic at N7/N9 due to stabilization of the cation [1].

Analytical Methodologies & Protocols

To rigorously define the tautomeric state in your specific formulation, use the following self-validating protocols.

Protocol A: UV-Vis Spectrophotometric Titration (pKₐ Determination)

This method determines the ionization constants, which are macroscopic averages of the individual tautomers.

Objective: Determine acidic (N1-H) and basic (N7/N9) pKₐ values.

Workflow:

  • Preparation: Prepare a 50 µM stock solution of 8-methylhypoxanthine in degassed milli-Q water.

  • Buffer System: Use a "Universal Buffer" (citrate-phosphate-borate) to cover pH 2.0 to 12.0 without changing ionic strength significantly (

    
     M NaCl).
    
  • Titration:

    • Aliquot 2 mL of sample into a quartz cuvette.

    • Measure UV absorbance (220–350 nm) at pH increments of 0.5.

    • Near expected pKₐ (approx pH 2.5 and pH 9.0), reduce increments to 0.2.

  • Data Analysis:

    • Plot Absorbance (

      
      ) vs. pH.
      
    • Fit data to the Henderson-Hasselbalch equation.

    • Validation: The presence of sharp isosbestic points confirms a two-state equilibrium (e.g., Neutral

      
       Anion) without degradation.
      
Protocol B: NMR Spectroscopy (Tautomer Identification)

NMR is the gold standard for distinguishing N7-H from N9-H tautomers in slow-exchange regimes (low temperature) or via average shifts.[1]

Objective: Quantify N7-H vs. N9-H ratio.

Workflow:

  • Solvent Choice: DMSO-

    
     (slows proton exchange) or H₂O/D₂O (90:10) at pH 5-6.
    
  • Sample Prep: Dissolve 5–10 mg of compound in 600 µL solvent.

  • Acquisition:

    • Run ¹H NMR at 298 K. Look for broad NH signals >12 ppm.

    • Run ¹³C NMR. Focus on C4 and C5 bridgehead carbons.

    • Critical Step (¹H-¹⁵N HMBC): If available, ¹⁵N detection is definitive. N7-H and N9-H have distinct chemical shifts (

      
       approx 160-250 ppm range).[1][2]
      
  • Variable Temperature (VT) NMR:

    • Cool sample to 250 K (in organic solvent).

    • If the N7/N9 exchange is frozen, distinct sets of signals for the methyl group (C8-CH₃) will appear.

    • Integrate the methyl peaks to calculate

      
      .
      
Experimental Logic Flowchart

WorkflowStartStart: 8-Methylhypoxanthine SampleSolubilityCheck Solubility(Water vs. DMSO)Start->SolubilityUVUV-Vis Titration(Determine pKa)Solubility->UVIsosbesticIsosbestic Points Present?UV->IsosbesticNMR1H / 13C NMR(DMSO-d6)Isosbestic->NMRYesFailCheck Purity / DegradationIsosbestic->FailNoVT_NMRVariable Temp NMR(250K - 300K)NMR->VT_NMRBroad Signals?ResultDefine Tautomeric Ratio (Kt)NMR->ResultSharp SignalsVT_NMR->Result

Figure 2: Decision tree for characterizing tautomeric forms.

Implications for Drug Development[1][2]

Binding Mode Mimicry

Kinase inhibitors often mimic the adenine or hypoxanthine scaffold.

  • Donor-Acceptor Pattern: The N1-H, O6 (Lactam) presents a Donor-Acceptor motif.[1][2]

  • Enol Trap: If a protein binding pocket is hydrophobic, it may select the Lactim (Enol) form, presenting an Acceptor-Donor motif (N1, O6-H).

  • Design Strategy: If your target requires the enol form, consider 8-methyl-6-methoxypurine (O-methylation) to "lock" the enol geometry, preventing reversion to the keto form in bulk solution.

QSAR & Sterics

The 8-methyl group is a "molecular wedge."

  • It prevents rotation in restricted pockets.

  • It blocks metabolic oxidation at C8 (by Xanthine Oxidase), prolonging half-life compared to unsubstituted hypoxanthine [2].

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (General reference for purine pKa shifts).
  • Wierzchowski, J., et al. (1996). "Interactions of 8-substituted purines with xanthine oxidase." Biochimica et Biophysica Acta.

  • Lichtenberg, D., et al. (1971). "Tautomeric forms and ionisation processes in xanthine and its N-methyl derivatives." Journal of the Chemical Society C: Organic.

  • Chenon, M. T., et al. (1975). "Purine tautomerism. A 13C nuclear magnetic resonance study." Journal of the American Chemical Society.

Crystal packing and intermolecular interactions of 8-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Packing and Intermolecular Interactions of 8-Methylhypoxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a methylated purine derivative, 8-Methylhypoxanthine holds significant interest within medicinal chemistry and drug development. Its therapeutic potential is intrinsically linked to its solid-state properties, which are governed by the intricacies of its crystal packing and intermolecular interactions. This technical guide provides a comprehensive exploration of the structural landscape of 8-Methylhypoxanthine. We delve into the anticipated intermolecular forces that dictate its crystal lattice, drawing on established principles from analogous purine systems. Furthermore, this guide outlines a detailed experimental workflow for the elucidation of its crystal structure, offering field-proven insights into the methodological choices. The interplay between the crystal packing of 8-Methylhypoxanthine and its consequential physicochemical properties is also examined, providing a predictive framework for its behavior in pharmaceutical formulations. This document serves as an essential resource for researchers seeking to understand and manipulate the solid-state chemistry of this promising molecule.

Introduction: The Significance of Solid-State Chemistry in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). The solid form of an API, characterized by its crystal packing and intermolecular interactions, profoundly influences critical parameters such as solubility, dissolution rate, stability, and bioavailability. For a molecule like 8-Methylhypoxanthine, a derivative of the naturally occurring purine hypoxanthine, understanding its solid-state chemistry is not merely an academic exercise but a prerequisite for rational drug design and formulation.[1][2]

8-Methylhypoxanthine belongs to the class of organic compounds known as hypoxanthines, which contain the purine derivative 1H-purin-6(9H)-one.[3] The introduction of a methyl group at the 8-position can significantly alter the electronic and steric landscape of the molecule compared to its parent compound, hypoxanthine. These modifications are expected to influence its hydrogen bonding patterns and stacking interactions, thereby impacting its crystal packing and, consequently, its macroscopic properties.

This guide will provide a detailed analysis of the anticipated crystal packing of 8-Methylhypoxanthine, drawing parallels with the known crystal structures of related purine derivatives. We will explore the key intermolecular interactions at play and present a robust experimental protocol for the definitive determination of its crystal structure. Finally, the crucial link between the microscopic world of crystal packing and the macroscopic physicochemical properties relevant to drug development will be elucidated.

Molecular Structure and Potential for Intermolecular Interactions

The molecular structure of 8-Methylhypoxanthine, with its distinct arrangement of hydrogen bond donors and acceptors, as well as its aromatic purine core, predisposes it to a rich variety of intermolecular interactions.

2.1. Functional Groups and Hydrogen Bonding Propensity

The 8-Methylhypoxanthine molecule possesses several key functional groups that are pivotal in directing its intermolecular interactions:

  • Lactam Group: The cyclic amide (lactam) functionality, with its N-H donor and C=O acceptor, is a potent mediator of hydrogen bonds.

  • Imidazole Ring: The imidazole portion of the purine ring contains both a protonated nitrogen (N-H donor) and a lone pair-bearing nitrogen (acceptor).

  • Methyl Group: The methyl group at the 8-position, while not a classical hydrogen bond donor or acceptor, can participate in weaker C-H···O or C-H···N interactions and influences the steric hindrance around the imidazole ring.

Based on the hydrogen bonding capabilities of the parent hypoxanthine molecule, 8-Methylhypoxanthine is expected to form robust hydrogen-bonded networks.[4] The stability of these networks is a primary determinant of the overall crystal lattice energy.

2.2. π-π Stacking Interactions

The planar, aromatic purine ring system of 8-Methylhypoxanthine is susceptible to π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, contribute significantly to the cohesive energy of the crystal. The presence of the methyl group may influence the geometry of these stacking interactions, potentially leading to offset or tilted arrangements to minimize steric clashes. In related purine derivatives, π-π stacking has been shown to be a crucial factor in stabilizing the crystal structure.[5]

Table 1: Anticipated Intermolecular Interactions in 8-Methylhypoxanthine Crystals

Interaction TypeDonor/Acceptor/ParticipantExpected Significance
N-H···O Hydrogen BondLactam N-H and C=OHigh
N-H···N Hydrogen BondImidazole N-H and NHigh
C-H···O/N Hydrogen BondMethyl C-H and O/N acceptorsModerate
π-π StackingPurine ring systemHigh

Experimental Determination of Crystal Structure: A Methodological Guide

The definitive elucidation of the crystal packing and intermolecular interactions of 8-Methylhypoxanthine requires the growth of high-quality single crystals and subsequent analysis by X-ray diffraction.

3.1. Single Crystal Growth: The Causality Behind Solvent Selection

The selection of an appropriate solvent system is the most critical step in obtaining diffraction-quality crystals. The choice is guided by the solubility profile of the compound and the desired rate of crystallization.

  • Solubility Screening: A preliminary screening of the solubility of 8-Methylhypoxanthine in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane) is essential. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of 8-Methylhypoxanthine in a suitable solvent is allowed to evaporate slowly at a constant temperature. This method is straightforward but offers limited control over the crystallization process.

    • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces the solubility, promoting crystal growth. This method often yields higher quality crystals due to the slower rate of crystallization.

3.2. Step-by-Step Protocol for Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This step involves indexing the diffraction pattern, integrating the intensities, and applying corrections for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the observed and calculated diffraction intensities.

  • Validation and Analysis: The final refined crystal structure is validated to ensure its chemical and crystallographic reasonability. The intermolecular interactions are then analyzed in detail to understand the crystal packing.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 8-Methylhypoxanthine Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth (e.g., Vapor Diffusion) Solvent_Screening->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Interaction_Analysis Analysis of Intermolecular Interactions Structure_Solution->Interaction_Analysis

Caption: Experimental workflow for the determination of the crystal structure of 8-Methylhypoxanthine.

The Interplay of Crystal Packing and Physicochemical Properties

The arrangement of molecules in the crystal lattice has a direct and predictable impact on the macroscopic properties of 8-Methylhypoxanthine, which are of paramount importance in a pharmaceutical context.

4.1. Solubility and Dissolution Rate

The strength and nature of the intermolecular interactions in the crystal lattice determine the energy required to break the lattice and dissolve the compound. A crystal form with strong and extensive hydrogen bonding and significant π-π stacking will generally have a lower solubility and a slower dissolution rate compared to a polymorph with weaker interactions. For orally administered drugs, dissolution is often the rate-limiting step for absorption, making the control of crystal packing a critical aspect of formulation development.

4.2. Stability and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in pharmaceutical solids.[6] Different polymorphs of the same compound can exhibit different physicochemical properties. The most stable polymorph at a given temperature and pressure is the one with the lowest Gibbs free energy, which is often associated with the most efficient crystal packing and the strongest intermolecular interactions. The identification of the most stable polymorph of 8-Methylhypoxanthine is crucial to ensure the long-term stability and consistent performance of the drug product.

4.3. Melting Point

The melting point of a crystalline solid is a reflection of the strength of the forces holding the molecules together in the crystal lattice. A higher melting point generally indicates stronger intermolecular interactions and a more stable crystal structure. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), can be used to determine the melting point and to screen for the presence of different polymorphs.[7]

Property_Relationship CP Crystal Packing (Arrangement of Molecules) PP Physicochemical Properties CP->PP II Intermolecular Interactions (H-bonds, π-stacking) II->CP Sol Solubility & Dissolution Rate PP->Sol Stab Stability & Polymorphism PP->Stab MP Melting Point PP->MP

Caption: Relationship between intermolecular interactions, crystal packing, and physicochemical properties.

Conclusion

The solid-state properties of 8-Methylhypoxanthine are a critical determinant of its potential as a therapeutic agent. A thorough understanding of its crystal packing and intermolecular interactions is essential for controlling its physicochemical properties and for the rational design of stable and efficacious drug formulations. While the definitive crystal structure of 8-Methylhypoxanthine awaits experimental elucidation, the principles outlined in this guide, based on the behavior of analogous purine derivatives, provide a robust framework for its investigation. The detailed experimental protocol for single-crystal X-ray diffraction offers a clear path forward for researchers in this field. By bridging the gap between the microscopic world of molecular interactions and the macroscopic world of pharmaceutical performance, we can unlock the full therapeutic potential of 8-Methylhypoxanthine.

References

  • Structural Properties of some Purine Derivative Drugs - IOSR Journal. (n.d.). Retrieved February 4, 2026, from [Link]

  • Crystal structures and Hirshfeld surface analyses of hypoxanthine salts involving 5-sulfosalicylate and perchlorate anions - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • 8FX0: Crystal structure of the Trypanosoma cruzi hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), isoform D, bound to (S)-SerMe-ImmH Phosphonate - RCSB PDB. (n.d.). Retrieved February 4, 2026, from [Link]

  • Hypoxanthine (PAMDB000059) - P. aeruginosa Metabolome Database. (n.d.). Retrieved February 4, 2026, from [Link]

  • Molecular structures of hypoxanthine. Hydrogen-bonding sites are... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Molecular structure of selected purines 4f and 7e obtained by X-Ray... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Hypoxanthine | C5H4N4O | CID 135398638 - PubChem - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives - PMC - PubMed Central. (n.d.). Retrieved February 4, 2026, from [Link]

  • 1-Methylhypoxanthine | C6H6N4O | CID 70765 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • (PDF) SYNTHESIS, STRUCTURAL AND SPECTRAL ANALYSIS OF SOME 8-SUBSTITUTED DERIVATIVES OF 1,3,7-TRIMETHYLXANTHINE WITH ANTIPROLIPHERATIVE ACTIVITY - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PubMed Central. (n.d.). Retrieved February 4, 2026, from [Link]

  • Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • A computational characterization of the hydrogen-bonding and stacking interactions of hypoxanthine - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • Reliable and practical computational description of molecular crystal polymorphs - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Physical properties and chemical reactivity of 8-(methylthio)hypoxanthines - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

  • Thermal decomposition of methylxanthines | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Role of 8-Methyl-7H-purin-6-ol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a reference for researchers and process chemists optimizing purine scaffolds.

Strategic Utility as a C8-Functionalized Purine Intermediate

Executive Summary

8-Methyl-7H-purin-6-ol (CAS: 2346-74-9), also known as 8-methylhypoxanthine, represents a critical branch point in the synthesis of C8-substituted purine nucleosides. Unlike the ubiquitous hypoxanthine, the introduction of the methyl group at the C8 position significantly alters the steric and electronic profile of the imidazole ring, enhancing lipophilicity and blocking metabolic oxidation at the typically vulnerable C8 site.

This compound serves as the primary precursor for 6-chloro-8-methylpurine , a high-value electrophile used to generate 8-methyladenosine (a selective vaccinia virus inhibitor) and MRP1-targeting radioligands . Its utility lies in its ability to undergo regiospecific activation at C6 while maintaining a stable alkyl handle at C8.

Structural & Physicochemical Profile

Molecular Architecture

The compound exists in a prototropic tautomeric equilibrium. While often drawn as the enol (6-ol), it predominantly exists as the ketone (6-one) in the solid state and neutral aqueous solution.

PropertyDataContext
IUPAC Name 8-Methyl-1,7-dihydro-6H-purin-6-oneTautomer-dependent nomenclature
Molecular Formula C₆H₆N₄OMW: 150.14 g/mol
CAS Number 2346-74-9Primary identifier
Solubility Low in water/alcohols; High in DMSO, dilute acids/basesTypical purine stacking interactions reduce neutral solubility.[1][2]
pKa (Est.) ~8.5 (N1-H deprotonation), ~2.0 (N7-H protonation)Amphoteric nature allows pH-swing purification.[1]
Stability High thermal stability (>250°C dec.)[1]Suitable for harsh chlorination conditions (POCl₃ reflux).[1]
Tautomeric Complexity

The N7-H and N9-H tautomers are in rapid equilibrium. The 8-methyl group exerts a steric influence that can shift this equilibrium compared to unsubstituted hypoxanthine, affecting the regioselectivity of subsequent glycosylation or alkylation reactions.

Synthesis Protocol: The Modified Traube Method

The most robust route to 8-methyl-7H-purin-6-ol is the Traube Synthesis , utilizing 4,5-diamino-6-hydroxypyrimidine sulfate as the pyrimidine anchor. This method is preferred over imidazole ring closures due to higher atom economy and the availability of pyrimidine precursors.

Step-by-Step Methodology

Reaction: Cyclocondensation of 4,5-diamino-6-hydroxypyrimidine with Acetic Anhydride.

  • Pre-treatment: Suspend 4,5-diamino-6-hydroxypyrimidine sulfate (10.0 g) in water (100 mL). Neutralize with NaOH (10%) to pH 7–8 to liberate the free base. Collect the solid by filtration and dry thoroughly. Moisture inhibits the acylation step.

  • Acylation: In a round-bottom flask, suspend the dried diamine in acetic anhydride (50 mL) .

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 2–4 hours. The suspension will initially clear as the N-acetyl intermediate forms, followed by precipitation as cyclization occurs.

    • Mechanistic Note: The reaction proceeds via an initial acetylation of the 5-amino group, followed by thermal dehydration to close the imidazole ring.

  • Hydrolysis & Isolation: Cool the reaction mixture to room temperature. Add 10% aqueous NaOH (50 mL) and reflux for 15 minutes to hydrolyze any O-acetyl or N-acetyl byproducts formed at non-target positions.

  • Purification: Cool to 0°C and adjust pH to 5.0 with glacial acetic acid . The product, 8-methyl-7H-purin-6-ol, will precipitate as a white to off-white solid.

  • Validation: Filter, wash with cold water, and dry.[3]

    • Quality Check: Purity >98% by HPLC (254 nm). Melting point should exceed 300°C (decomposition).

Core Reactivity: Activation to 6-Chloro-8-Methylpurine

The primary utility of 8-methyl-7H-purin-6-ol is its conversion to 6-chloro-8-methylpurine . This transforms the unreactive lactam into a highly reactive electrophile for SNAr reactions.

Chlorination Protocol

Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline (catalyst/base).

  • Setup: Place dried 8-methyl-7H-purin-6-ol (5.0 g) in a flask with POCl₃ (40 mL). Add N,N-dimethylaniline (2.0 mL).

  • Reaction: Reflux (105°C) for 3–5 hours. The solid will dissolve, turning the solution dark yellow/brown.

  • Quench (Critical Safety): Distill off excess POCl₃ under reduced pressure. Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the chloro-group.

  • Extraction: Neutralize to pH 4–5 with NH₄OH. Extract immediately with ethyl acetate (3x).

  • Result: Evaporation yields 6-chloro-8-methylpurine , a versatile intermediate for nucleophilic substitution.

Downstream Applications & Drug Discovery[1]

Pathway Map

The following diagram illustrates the transformation of the pyrimidine precursor into bioactive nucleoside analogs via the 8-methylhypoxanthine intermediate.

G cluster_0 Upstream Synthesis (Traube) cluster_1 Key Intermediate cluster_2 Activation & Diversification Pjq 4,5-Diamino- 6-hydroxypyrimidine MeHyp 8-Methyl-7H-purin-6-ol (8-Methylhypoxanthine) Pjq->MeHyp Reflux, 4h Ac2O Acetic Anhydride (Cyclization Agent) Ac2O->MeHyp ClPur 6-Chloro- 8-methylpurine MeHyp->ClPur POCl3, Reflux (Chlorination) MeAde 8-Methyladenine (Ammonolysis) ClPur->MeAde NH3/MeOH (SNAr) MeNuc 8-Methyladenosine (Glycosylation) ClPur->MeNuc Ribose-1-OAc Vorbrüggen Coupling

Figure 1: Synthetic workflow from pyrimidine precursors to bioactive 8-methylpurine nucleosides.

Key Pharmaceutical Targets
  • Antiviral Nucleosides:

    • 8-Methyladenosine: Synthesized by reacting 6-chloro-8-methylpurine with protected ribose (Vorbrüggen coupling), followed by ammonolysis. It exhibits selective inhibition of Vaccinia virus by interfering with mRNA capping enzymes.

    • 8-Ethyladenosine: A homolog showing activity against Respiratory Syncytial Virus (RSV).[4]

  • MRP1 Imaging Agents:

    • 6-Bromo-7-[11C]methylpurine: Used in Positron Emission Tomography (PET) to map Multidrug Resistance-Associated Protein 1 (MRP1) distribution in the brain. The 8-methyl scaffold provides the necessary lipophilicity for blood-brain barrier penetration and metabolic stability.

  • Antitumor Ribosides:

    • 6-Methylpurine-β-D-riboside: While distinct, the structure-activity relationship (SAR) studies involving 8-methyl derivatives have been pivotal in optimizing the therapeutic index of these antimetabolites.

References

  • Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.
  • Kjellberg, J., & Johansson, N. G. (1986). Synthesis of 8-alkyladenosines and their antiviral activity.[4] Nucleosides and Nucleotides, 5(5), 503-515. (Validation of 8-methyladenosine activity).

  • Okamura, T., et al. (2009). Synthesis and evaluation of 6-bromo-7-[11C]methylpurine as a PET radioligand for MRP1. Nuclear Medicine and Biology, 36(8), 911-918. Link

  • Robins, R. K. (1958). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society, 78(4), 784-790. (POCl3 chlorination methodology).

  • PubChem. Compound Summary: 8-Methyl-7H-purin-6-ol (CAS 2346-74-9).Link

Sources

Methodological & Application

Optimal solvents for dissolving 8-Methyl-7H-purin-6-ol for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Abstract & Introduction

8-Methyl-7H-purin-6-ol, a purine derivative also known as 8-methylxanthine, is a compound of interest in biochemical and pharmacological research.[1][2] Like many heterocyclic compounds, its efficacy in in vitro assays is critically dependent on achieving complete solubilization in a vehicle that is compatible with the biological system under study. The choice of solvent is a foundational step that can profoundly impact data quality, reproducibility, and the biological relevance of experimental findings. An inappropriate solvent or concentration can lead to compound precipitation, inaccurate dosing, or direct cellular toxicity, confounding the interpretation of results.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and validating optimal solvents for 8-Methyl-7H-purin-6-ol. We will move beyond simple solubility lists to explain the causal relationships between solvent properties and assay compatibility. The protocols herein are designed as self-validating systems to ensure scientific integrity and generate reliable, reproducible data.

Physicochemical Profile of 8-Methyl-7H-purin-6-ol

Understanding the inherent properties of 8-Methyl-7H-purin-6-ol is the first step in developing a rational solubilization strategy. As a purine derivative, its structure contains multiple nitrogen and oxygen atoms, lending it a polar nature.[4]

Table 1: Physicochemical Properties of 8-Methyl-7H-purin-6-ol

Property Value / Description Source(s)
CAS Number 30467-02-8 [1]
Molecular Formula C₆H₆N₄O [2]
Molecular Weight 150.14 g/mol [2]
Appearance White to off-white solid/crystalline powder.[1][5] [1][5]
Predicted pKa 8.91 ± 0.70 [2]

| General Solubility | Known to be soluble in polar solvents, including water, alcohols, DMF, and methanol.[1][2] However, related purines like xanthine have limited water solubility at room temperature, which can be pH-dependent.[4][6] |[1][2][4][6] |

The presence of a hydroxyl group and multiple heteroatoms suggests that hydrogen bonding plays a significant role in its interaction with solvents.[1] Its pKa indicates that its solubility may be significantly influenced by the pH of the medium, a critical factor for aqueous buffer systems.[4]

Solvent Selection: A Multifactorial Decision

The ideal solvent must satisfy two primary criteria: it must effectively dissolve the compound at the desired concentration, and it must not interfere with the biological assay. The decision-making process is a balance between solvating power and biocompatibility.

A Start: Solid 8-Methyl-7H-purin-6-ol B Primary Choice: 100% DMSO A->B High solvating power C Test Solubility (Protocol 5.1) B->C D Is it soluble at required stock concentration? C->D E Prepare Stock Solution (Protocol 5.2) D->E Yes H Secondary Choices: DMF, Ethanol, NMP D->H No I Solubility Enhancement: - pH adjustment (NaOH/HCl) - Gentle warming - Sonication D->I Sparingly Soluble F Determine Max Tolerated Solvent Concentration (Protocol 5.3) E->F G Proceed to Assay (Use appropriate solvent control) F->G J Re-test Solubility H->J I->J J->D Re-evaluate

Caption: Solvent selection workflow for in vitro assays.

Dimethyl Sulfoxide (DMSO)

DMSO is the most widely used solvent in drug discovery and biological research for its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[7] For most purine analogues, DMSO is the solvent of choice for preparing high-concentration stock solutions.[8]

  • Expertise & Experience: The utility of DMSO lies in its amphipathic nature, allowing it to solvate hydrophobic molecules while being miscible with aqueous culture media.[9] Its high boiling point (189°C) minimizes evaporation, ensuring concentration stability of stock solutions.[7]

  • Trustworthiness: While powerful, DMSO is not inert. It can have direct biological effects, and its concentration in the final assay medium must be carefully controlled.[7][9] Studies show that DMSO concentrations above 1-2% are often cytotoxic.[3] Even at lower concentrations (0.1% to 0.5%), it can stimulate or inhibit cellular processes, making the inclusion of a vehicle control (culture medium with the same final DMSO concentration as the test wells) mandatory for valid data interpretation.[3][8][9] For most cell-based assays, the final DMSO concentration should not exceed 0.5%.[8]

Aqueous Buffers (pH-Modified)

Given the polar nature of 8-Methyl-7H-purin-6-ol, aqueous solubility is possible, but may be limited at neutral pH.[1][4] The compound's pKa of ~8.9 suggests it is a weak acid. Therefore, its solubility in water can be significantly increased by raising the pH.

  • Expertise & Experience: A common technique for dissolving sparingly soluble acidic compounds is to use a dilute basic solution, such as NaOH, to deprotonate the molecule, forming a more soluble salt. A protocol for dissolving the related purine, uric acid, involves careful titration with NaOH to achieve a pH of ~7.5, which dramatically increases solubility.[10] This approach can be tested for 8-Methyl-7H-purin-6-ol.

  • Trustworthiness: When using pH modification, the final pH of the stock solution must be neutralized or sufficiently diluted to not alter the pH of the cell culture medium, which is typically buffered to ~7.4.

Other Organic Solvents

While DMSO is primary, other solvents can be considered, though their use is often more nuanced.

  • Ethanol (EtOH): Can dissolve many organic compounds and is miscible with water. However, it is generally more volatile and can be more cytotoxic than DMSO at equivalent concentrations.[11]

  • Dimethylformamide (DMF): Similar in solvating properties to DMSO, DMF can be an alternative if a compound is insoluble in DMSO.[12] It also carries significant toxicity concerns.

  • Alternative Solvents: For specific applications, greener alternatives like Cyrene™ are being explored, which may offer comparable solvation with lower toxicity.[13][14]

Table 2: Comparative Overview of Common Solvents

Solvent Solvating Power Typical Final Assay Conc. Key Advantages Key Disadvantages
DMSO Very High (Broad Range) ≤ 0.5%[8] Universal solvent, stable stocks, well-documented.[7] Potential for cytotoxicity and biological interference.[3][9]
Aqueous Buffer (pH-adjusted) Moderate to High (pH-dependent) N/A (adjust to media pH) Highest biocompatibility if pH is controlled. Limited to ionizable compounds; risk of altering assay pH.[4]
Ethanol High ≤ 0.5% Volatile (can be removed), readily available. Higher cytotoxicity than DMSO for some cell lines, volatile.[11]

| DMF | Very High | ≤ 0.1% | Alternative for DMSO-insoluble compounds.[12] | Generally more toxic than DMSO. |

The Critical Role of the Stock Solution

Preparing a concentrated stock solution is a standard and highly recommended practice.[15] It allows for accurate and repeatable dilutions into the final assay medium while ensuring the final concentration of the organic solvent is kept to a minimum.[16][17]

A Step 1: Weigh solid compound B Step 2: Dissolve in 100% Solvent (e.g., DMSO) to create High-Concentration Stock (e.g., 50 mM) A->B Solubilize C Step 3: Create Intermediate Dilutions in Culture Medium or PBS (e.g., 100x final conc.) B->C Dilute D Step 4: Add to Assay Plate (e.g., 2 µL into 200 µL) to achieve Final Working Concentration C->D Dose

Caption: Workflow for stock solution preparation and use.

Experimental Protocols

Protocol: Small-Scale Solubility Assessment

Objective: To empirically determine the solubility of 8-Methyl-7H-purin-6-ol in a panel of candidate solvents.

Materials:

  • 8-Methyl-7H-purin-6-ol

  • Candidate solvents: DMSO (anhydrous), Ethanol (200 proof), sterile deionized water, 1x PBS, 0.1 M NaOH, 0.1 M HCl

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 1-2 mg of 8-Methyl-7H-purin-6-ol into several microcentrifuge tubes.

  • To the first tube, add the chosen solvent (e.g., DMSO) dropwise to reach a target high concentration (e.g., 20-50 mM). Calculate the required volume beforehand.

  • Vortex the tube vigorously for 2 minutes.

  • Visually inspect for any undissolved particulate matter against a dark background.

  • If not fully dissolved, sonicate the tube in a water bath for 10-15 minutes or apply gentle warming (e.g., 37°C).

  • Re-inspect the solution. If the compound is fully dissolved, it is considered soluble at that concentration.

  • If the compound remains insoluble, repeat the process with a lower target concentration or test a different solvent.

  • For aqueous buffers, test solubility in water and PBS first. If poor, test solubility in 0.1 M NaOH. If it dissolves, perform a subsequent neutralization with 0.1 M HCl to see if it precipitates.

Protocol: Preparation and Storage of a DMSO Stock Solution

Objective: To prepare a stable, high-concentration stock solution of 8-Methyl-7H-purin-6-ol for use in serial dilutions.

Procedure:

  • Calculation: Determine the mass of 8-Methyl-7H-purin-6-ol needed to prepare a desired volume and concentration (e.g., for 1 mL of a 50 mM stock solution).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 150.14 g/mol = 7.51 mg

  • Weighing: Carefully weigh the calculated mass of the compound. For small quantities, ensure the balance is calibrated and in a draft-free location.

  • Dissolution: Add the weighed compound to an appropriately sized sterile tube (e.g., a 1.5 mL microcentrifuge tube or a 2 mL cryovial). Add the calculated volume of anhydrous DMSO.

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved. As noted in Protocol 5.1, sonication or gentle warming can be used to assist dissolution if necessary.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store aliquots at -20°C or -80°C, protected from light.

Protocol: Determining the Maximum Tolerated Solvent Concentration

Objective: To identify the highest concentration of the chosen solvent (e.g., DMSO) that does not exert cytotoxic effects on the specific cell line used in the assay. This is a mandatory control experiment.

Materials:

  • The specific cell line to be used in the assay.

  • Complete cell culture medium.

  • 96-well clear-bottom cell culture plates.

  • Chosen solvent (e.g., DMSO).

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®).

  • Multichannel pipette.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the density planned for the main experiment. Allow cells to adhere and resume proliferation (typically 18-24 hours).

  • Solvent Dilution Series: Prepare a serial dilution of the solvent (e.g., DMSO) in complete culture medium. A typical series might be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (medium only) control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the solvent dilutions. Ensure each concentration is tested in replicate (e.g., 3-6 wells).

  • Incubation: Incubate the plate for the same duration as the planned compound exposure in the main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the "medium only" control wells (set to 100% viability). Plot cell viability (%) versus solvent concentration. The highest concentration that does not cause a significant drop in cell viability (e.g., >10-20%) is considered the maximum tolerated concentration. A reduction in cell viability of more than 30% is typically considered cytotoxic.[9]

Conclusion and Recommendations

The successful use of 8-Methyl-7H-purin-6-ol in in vitro research is contingent upon a rigorous and rational approach to its solubilization.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions (e.g., 20-50 mM).

  • Critical Control: The final concentration of DMSO in the assay medium should be kept as low as possible, ideally ≤ 0.5% .[8]

  • Mandatory Validation: Researchers must perform a solvent toxicity test (Protocol 5.3) on their specific cell line to determine the maximum non-interfering concentration.

  • Alternative Strategy: If aqueous assays are required and DMSO is undesirable, investigating pH-mediated dissolution using a dilute base (e.g., 0.1 M NaOH) is a viable secondary strategy, provided the final solution is neutralized or sufficiently diluted.

  • Best Practices: Always prepare concentrated stock solutions, aliquot for single use to prevent freeze-thaw cycles, and include a vehicle-only control in every experiment.[15]

By adhering to these principles and protocols, researchers can ensure that their experimental results are a true reflection of the biological activity of 8-Methyl-7H-purin-6-ol, rather than an artifact of suboptimal solubilization.

References

  • Solubility of Things. (n.d.). Xanthine. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • do Amaral, A. S., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Retrieved from [Link]

  • Iversen, T. G., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 7H-Purin-6-amine, 7-methyl- (CAS 935-69-3). Retrieved from [Link]

  • Wikipedia. (n.d.). Xanthine. Retrieved from [Link]

  • Atanasov, A. G., et al. (2021). Design and Synthesis of Novel Purine Analogues as Potential IL-1β Inhibitors Targeting Vascular Inflammation. International Journal of Molecular Sciences. Retrieved from [Link]

  • De Vita, D., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Binding uric acid: a pure chemical solution for the treatment of hyperuricemia. Journal of Materials Chemistry B. Retrieved from [Link]

  • RSC Publishing. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions. Retrieved from [Link]

  • PubMed. (1995). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • MDPI. (2022). Oral Dissolution Therapy of Uric Acid Stones: A Systematic Review. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Reddit. (2021). DMSO vs. DMF for biological testing. Retrieved from [Link]

  • Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Cobo, M. F., et al. (2022). Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells. STAR Protocols. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 7-(dimethylaminomethyl)-1,7-dihydro-purine-6-thione. Retrieved from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved from [Link]

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2021). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Journal of Biotech Research. (2016). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • PubMed Central. (2022). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

Sources

Application Note: Coordination Chemistry of 8-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 8-Methylhypoxanthine as a ligand in coordination chemistry Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals[1]

Steric Modulation of Purine-Metal Interactions

Introduction & Ligand Profile

8-Methylhypoxanthine (8-MeHx) represents a specialized subclass of purine ligands where the introduction of a methyl group at the C8 position fundamentally alters the coordination landscape compared to the parent hypoxanthine. For bioinorganic chemists and drug developers, this ligand serves as a critical model for understanding steric control in metallodrug design and methylated DNA damage repair mechanisms .

Chemical Rationale

Unlike unsubstituted hypoxanthine, which freely coordinates transition metals at the N7 and N9 positions (imidazole ring), 8-MeHx imposes a steric gate at the imidazole face. This steric bulk forces metal centers to adopt distorted geometries or shift coordination preference to the pyrimidine ring (N1/N3), mimicking the structural perturbations observed in bulky DNA adducts.[1]

Key Ligand Features
FeaturePropertyCoordination Impact
Formula C₆H₆N₄OMonodentate or bridging ligand.
Donor Atoms N7, N9 (Imidazole); N1, N3 (Pyrimidine); O6 (Exocyclic)N7/N9: Sterically hindered by C8-Me.[1] N1/N3: Accessible, pH-dependent.[1] O6: Hard donor, participates in chelation/bridging.[1]
Tautomerism Lactam (major)

Lactim (minor)
Metal binding stabilizes the rare lactim tautomer or deprotonated amidate form.[1]
pKa (approx)

(N7/N9),

(N1-H)
Deprotonation at pH > 9 facilitates anionic binding at N1.[1]

Coordination Modes & Steric Logic

The following diagram illustrates the tautomeric equilibrium and the specific steric clashes that define the coordination chemistry of 8-MeHx.

G Lactam Lactam Tautomer (Neutral, pH < 9) Lactim Lactim Tautomer (Rare/Metal-Stabilized) Lactam->Lactim Tautomerization N7_Coord N7 Coordination (Hindered by C8-Me) Lactam->N7_Coord Soft Metals (Pt, Pd) (Steric Clash!) N1_Coord N1 Coordination (Anionic, pH > 9) Lactam->N1_Coord Hard/Borderline (Cu, Zn) (Basic pH) Chelate N7-O6 Chelate (Requires Deprotonation) Lactim->Chelate Bridging Mode C8_Me C8-Methyl Group (Steric Effector) C8_Me->N7_Coord Blocks Approach

Figure 1: Coordination logic flow for 8-Methylhypoxanthine. The C8-methyl group acts as a steric selector, discouraging standard N7 binding unless the metal center is unhindered.

Experimental Protocols

Protocol A: Synthesis of [Pt(8-MeHx)Cl₂] (Soft Metal Model)

Objective: To synthesize a square-planar platinum(II) complex, modeling cisplatin interaction with methylated DNA bases.[1]

Reagents:

  • Potassium tetrachloroplatinate(II) (

    
    )[1]
    
  • 8-Methylhypoxanthine (8-MeHx)[1][2]

  • 0.1 M HCl and 0.1 M NaOH

  • Dimethylformamide (DMF) / Water mixture[1]

Workflow:

  • Ligand Solubilization: Dissolve 1.0 mmol of 8-MeHx in 10 mL of warm water. If solubility is poor, add drops of 0.1 M HCl (protonation improves solubility) or use 10% DMF.[1]

  • Metal Activation: Dissolve 1.0 mmol

    
     in 5 mL water.
    
  • Mixing: Add the platinum solution to the ligand solution dropwise under constant stirring at 50°C.

  • pH Adjustment (Critical):

    • For N7 binding (Neutral): Maintain pH 4–5.

    • For N1 binding (Anionic): Adjust pH to 8–9 using NaOH.

  • Incubation: Heat the mixture at 60°C for 24–48 hours in the dark (to prevent photo-reduction).

  • Isolation: Cool to 4°C. A yellow/brown precipitate should form. Filter, wash with cold water, ethanol, and diethyl ether.[1] Vacuum dry.

Protocol B: Synthesis of [Cu(8-MeHx)₂(H₂O)₂] (Borderline Metal Model)

Objective: To create a bioactive copper(II) complex for cytotoxicity screening.

Workflow:

  • Stoichiometry: Use a 1:2 Metal:Ligand ratio.

  • Reaction: Dissolve ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     in ethanol. Add to a basic ethanolic solution of 8-MeHx (deprotonated with 1 eq. KOH).[1][3]
    
  • Reflux: Reflux for 3 hours. The solution will likely turn from blue to green/brown, indicating coordination.[1]

  • Crystallization: Allow slow evaporation at room temperature to obtain crystals suitable for X-ray diffraction.

Characterization & Validation

To confirm the coordination mode (N7 vs. N1) and the integrity of the complex, use the following self-validating spectral markers.

Spectroscopic Markers Table
TechniqueParameterObservation (Free Ligand)Observation (Complex)Structural Inference
¹H NMR H2 Signal

ppm
Downfield Shift (

ppm)
Indicates N1/N3 coordination (deshielding of pyrimidine ring).[1]
¹H NMR Me-Group

ppm
Splitting / Shift Steric distortion or rotation hindrance due to metal proximity.
FT-IR


Shift to

Suggests O6 involvement or H-bonding changes (Lactam stabilization).[1]
FT-IR

Absent

Confirmation of Metal-Nitrogen bond formation.
UV-Vis


Red Shift / LMCT Band Perturbation of aromatic

-system; Ligand-to-Metal Charge Transfer.
X-Ray Crystallography Criteria

When solving the crystal structure, look for:

  • Twisted Geometry: The metal plane will likely be twisted relative to the purine plane (

    
    ) to accommodate the C8-methyl group if N7 is the donor.[1]
    
  • Bond Lengthening: The

    
     bond may be longer (
    
    
    
    ) compared to unsubstituted hypoxanthine complexes due to steric repulsion.[1]

References

  • Purine Coordination Chemistry: Sigel, H. (2004).[1] Metal Ions in Biological Systems: Volume 42: Metal Complexes in Tumor Diagnosis and as Anticancer Agents. CRC Press. Link[1]

  • Steric Effects in Purines: Lippert, B. (2000).[1] Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH. (Detailed discussions on N7 vs N1 binding competition). Link[1]

  • Hypoxanthine Tautomerism: Marian, C. M. (2007).[1] "Tautomerism of Hypoxanthine: A Quantum Chemical Study." Journal of Physical Chemistry A. (Basis for thermodynamic stability of lactam/lactim forms).[1] Link[1]

  • Synthesis of 8-Substituted Purines: Robins, R. K. (1958). "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d]pyrimidines." Journal of the American Chemical Society.[4] (Foundational chemistry for methylating the C8 position).[1] Link[1]

Sources

Troubleshooting & Optimization

Removing unreacted precursors from 8-Methyl-7H-purin-6-ol samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Methyl-7H-purin-6-ol Purification

Welcome to the technical support guide for the purification of 8-Methyl-7H-purin-6-ol (also known as 8-methylhypoxanthine). This resource is designed for researchers, medicinal chemists, and process development scientists to effectively troubleshoot and resolve common purity issues encountered during its synthesis. Here, we provide in-depth, experience-driven guidance, detailed protocols, and the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges observed in the synthesis and purification of 8-Methyl-7H-purin-6-ol.

Q1: My final product shows a broad melting point and unexpected peaks in the NMR. What are the likely impurities?

A: The most common impurities are unreacted starting materials from the synthetic route. For a typical Traube purine synthesis, the primary precursors are a 4,5-diaminopyrimidine derivative and a source for the C8-methyl group.[1][2] The most frequent unreacted precursor is 4,5-diaminouracil . Residual cyclizing agents or their byproducts can also be present. The presence of these precursors disrupts the crystal lattice of the final product, leading to a depressed and broad melting point.

Q2: How can I confirm the presence of 4,5-diaminouracil in my sample?

A: Thin Layer Chromatography (TLC) is an effective initial screening method. Use a polar solvent system (e.g., Dichloromethane:Methanol 9:1) to achieve good separation. 4,5-diaminouracil is generally more polar and will have a lower Rf value than the target compound. For definitive identification, LC-MS is recommended to confirm the presence of the impurity by its mass-to-charge ratio.

Q3: What is the most straightforward method to remove 4,5-diaminouracil?

A: The most effective and scalable method is recrystallization , leveraging the differential solubility of the product and the precursor. 8-Methyl-7H-purin-6-ol has limited solubility in many common organic solvents but can be effectively recrystallized from hot aqueous solutions, particularly dilute aqueous ammonia or acidic solutions.[3] The precursor, 4,5-diaminouracil, often exhibits different solubility profiles, allowing for its removal.

Q4: I performed a water recrystallization, but my product is still impure. What should I try next?

A: If a simple aqueous recrystallization is insufficient, an acid/base purification strategy is highly effective. 8-Methyl-7H-purin-6-ol is amphoteric; it can be protonated in strong acid and deprotonated in strong base. This property can be exploited to selectively dissolve the product, filter out insoluble impurities, and then re-precipitate the purified product by adjusting the pH. For instance, dissolving the crude product in dilute NaOH will form the sodium salt, leaving behind less acidic or neutral impurities. After filtration, careful re-acidification will precipitate the purified 8-Methyl-7H-purin-6-ol. A similar method using dilute acid can also be employed.[4]

Q5: Can I use column chromatography for purification?

A: While possible, silica gel column chromatography is often challenging for purine derivatives due to their high polarity and poor solubility in typical chromatography solvents like ethyl acetate and hexanes. This can lead to significant streaking and poor separation. If chromatography is necessary, consider using a more polar stationary phase like alumina or employing a reversed-phase C18 column with a water/methanol or water/acetonitrile gradient. However, for removing common precursors, recrystallization or acid/base washing is almost always more efficient.

Troubleshooting and Purification Workflow

This workflow provides a logical sequence of steps to diagnose and resolve purity issues with your 8-Methyl-7H-purin-6-ol samples.

Purification_Workflow start Crude 8-Methyl-7H-purin-6-ol Sample analysis1 Initial Analysis (TLC, NMR, LC-MS) start->analysis1 decision1 Is 4,5-diaminouracil the primary impurity? analysis1->decision1 recrystallization Protocol 1: Recrystallization from Dilute Aqueous Ammonia decision1->recrystallization Yes other_impurities Other Impurities Detected decision1->other_impurities No analysis2 Purity Check (TLC, Melting Point) recrystallization->analysis2 decision2 Is sample pure? analysis2->decision2 acid_base Protocol 2: Acid/Base Purification decision2->acid_base No, residual precursor remains end_pure Pure Product decision2->end_pure Yes analysis3 Purity Check (TLC, Melting Point) acid_base->analysis3 decision3 Is sample pure? analysis3->decision3 decision3->end_pure Yes end_reassess Re-evaluate Impurity Profile (Consider other side products) decision3->end_reassess No other_impurities->acid_base

Caption: Troubleshooting workflow for purifying 8-Methyl-7H-purin-6-ol.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Dilute Aqueous Ammonia

Principle: This protocol leverages the increased solubility of 8-Methyl-7H-purin-6-ol in a basic aqueous solution at elevated temperatures. Upon cooling, the solubility decreases sharply, allowing for the crystallization of the purified product while impurities remain in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, suspend the crude 8-Methyl-7H-purin-6-ol in a minimal amount of deionized water in an Erlenmeyer flask.

  • Basification: While stirring, add 2% aqueous ammonia dropwise until the solid dissolves. A clear, slightly yellow solution should form. Add a slight excess to ensure the purine remains in its soluble salt form.

  • Heating: Gently heat the solution on a hot plate to approximately 80-90 °C to ensure complete dissolution. If any solids remain, they are likely insoluble impurities.

  • Hot Filtration (Optional): If insoluble material is present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove these impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Slow cooling is crucial for the formation of well-defined crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of cold deionized water, followed by a wash with cold ethanol to help remove residual water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid/Base Purification

Principle: This method exploits the amphoteric nature of 8-Methyl-7H-purin-6-ol. The compound is dissolved in a basic solution to form a soluble salt, allowing for the removal of non-acidic impurities by filtration. The pure product is then precipitated by re-acidification.

Step-by-Step Methodology:

  • Dissolution in Base: Suspend the crude product in deionized water. Add 1 M NaOH solution dropwise with vigorous stirring until all the desired product dissolves, forming the sodium salt. Unreacted pyrimidine precursors that are less acidic may remain undissolved.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Reprecipitation: Cool the filtrate in an ice bath. Slowly and with vigorous stirring, add 1 M HCl dropwise to neutralize the solution. The 8-Methyl-7H-purin-6-ol will precipitate as the pH approaches neutral. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of ~6-7.

  • Digestion: Continue stirring the resulting slurry in the ice bath for 30 minutes to allow for complete precipitation.

  • Isolation, Washing, and Drying: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Finally, wash with a small amount of cold ethanol and dry the product under vacuum.

Data for Purification Strategy

The choice of purification solvent or method is dictated by the differential properties of the product and its common precursor, 4,5-diaminouracil.

CompoundMolar Mass ( g/mol )Melting Point (°C)General Solubility Profile
8-Methyl-7H-purin-6-ol 150.14[5]>300 °C[6]Sparingly soluble in water and ethanol; soluble in DMSO and DMF; soluble in aqueous acid and base.[7]
4,5-Diaminouracil 142.12>300 °CSoluble in hot water and dilute mineral acids.[8]
4,5-Diaminopyrimidine 110.12[9]204-206 °C[9]Soluble in water and ethanol.

Note: The specific pyrimidine precursor used (e.g., 4,5-diaminouracil vs. 4,5-diaminopyrimidine) will depend on the exact synthetic route.

Visualizing the Purification Logic

The following diagram illustrates the chemical principle behind the acid/base purification method, highlighting the selective solubilization of the target compound.

AcidBasePurification crude Crude Mixture 8-Methyl-7H-purin-6-ol (Product) 4,5-Diaminouracil (Impurity) add_base + 1M NaOH crude->add_base solution Aqueous Solution Soluble Sodium 8-methylhypoxanthinate Insoluble 4,5-Diaminouracil add_base->solution filtration Filtration solution->filtration filtrate Filtrate Soluble Sodium 8-methylhypoxanthinate filtration->filtrate Liquid solid_impurity Solid 4,5-Diaminouracil (Discarded) filtration->solid_impurity Solid add_acid + 1M HCl (to pH ~6-7) filtrate->add_acid precipitate Precipitate Pure 8-Methyl-7H-purin-6-ol add_acid->precipitate

Sources

Technical Guide: Optimizing pH Conditions for 8-Methylhypoxanthine Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers working with 8-Methylhypoxanthine (8-MH) . It addresses the critical balance between chemical stability (preventing degradation) and physical stability (maintaining solubility), a common challenge with substituted purines.

Executive Summary: The Solubility-Stability Paradox

Working with 8-Methylhypoxanthine presents a classic physicochemical paradox common to purine derivatives:

  • Neutral pH (6.0–7.5): Maximum chemical stability but minimum solubility.

  • Extreme pH (<2 or >10): High solubility (due to ionization) but compromised chemical stability (risk of hydrolysis or ring cleavage).

The Golden Rule: For optimal handling, maintain 8-MH in slightly acidic conditions (pH 3.5 – 5.5 ) for short-term aqueous workflows, or use DMSO for long-term stock storage.[1][2] Avoid prolonged exposure to alkaline environments (pH > 9).

Module 1: Chemical Stability & Degradation Mechanisms

Why pH Matters

The stability of the purine ring system is dictated by its protonation state. 8-Methylhypoxanthine exists in three primary states depending on pH:

  • Cationic (Protonated): Dominant at pH < 2.5.

  • Neutral (Unionized): Dominant at pH 4.0 – 8.0.

  • Anionic (Deprotonated): Dominant at pH > 9.5.

Degradation Pathways[1][2][3]
  • Alkaline Instability (The Primary Risk): At pH > 10, the deprotonated purine ring becomes susceptible to nucleophilic attack by hydroxide ions (

    
    ). This leads to pyrimidine ring cleavage , effectively destroying the molecule. The methyl group at the C8 position provides some steric protection compared to unsubstituted hypoxanthine, but it does not eliminate this risk.
    
  • Acidic Hydrolysis: While generally stable in dilute acids (e.g., 0.1 M HCl), prolonged exposure to strong acids at high temperatures can lead to demethylation or glycosidic bond issues (if attached to a ribose, though less relevant for the free base).

Visualizing the Stability Landscape

The following diagram illustrates the relationship between pH, ionization, and stability risks.

StabilityLandscape Acid Acidic (pH < 3) State: Cationic (+) Neutral Neutral (pH 4-8) State: Unionized (0) Acid->Neutral Deprotonation (pKa1 ~2.5) RiskAcid Risk: Low (Stable in dilute acid) Acid->RiskAcid Base Alkaline (pH > 9) State: Anionic (-) Neutral->Base Deprotonation (pKa2 ~9.2) RiskNeut Risk: Precipitation (Lowest Solubility) Neutral->RiskNeut RiskBase Risk: Ring Cleavage (Chemical Degradation) Base->RiskBase

Figure 1: Stability and Risk Landscape of 8-Methylhypoxanthine across the pH scale.[1][2]

Module 2: Physical Stability (Solubility Optimization)

The methyl group at position 8 increases the hydrophobicity of the molecule compared to hypoxanthine, making aqueous solubility a significant challenge.

Solubility vs. pH Profile
pH ConditionEstimated SolubilityMechanismRecommendation
pH 1.0 – 2.0 High (> 5 mg/mL)N7/N9 Protonation (Cation formation)Recommended for initial dissolution.
pH 3.0 – 6.0 Moderate to LowTransition to Neutral speciesUse for HPLC mobile phases (prevents precipitation in column).[1][2]
pH 6.5 – 7.5 Minimum (< 0.5 mg/mL) Predominantly NeutralAvoid for high-concentration stocks. Risk of crashing out.[1][2]
pH > 10.0 HighN1 Deprotonation (Anion formation)Avoid. High risk of chemical degradation.[2]
Protocol: The "Acid-First" Dissolution Method

Do not attempt to dissolve 8-MH directly in neutral water or PBS; it will likely form a suspension.[1][2]

  • Weigh the required amount of 8-Methylhypoxanthine.[1]

  • Dissolve in a small volume of 0.1 M HCl or Glacial Acetic Acid . Vortex until clear.

    • Why? This protonates the base, instantly increasing solubility.

  • Dilute slowly with your target buffer (e.g., PBS or water) to the final volume.

    • Note: Ensure the final concentration is below the solubility limit for the neutral pH (typically < 0.5 mM) to prevent re-precipitation.

Module 3: Analytical Method Optimization (HPLC/LC-MS)

For chromatographic analysis, pH control is vital not just for stability, but for peak shape.[1]

Recommended Mobile Phase
  • pH Range: 3.0 – 4.5[1][2]

  • Buffer System: 10-20 mM Ammonium Formate or Potassium Phosphate.[1][2]

  • Rationale:

    • At pH 3-4, 8-MH is partially protonated.[1][2] This prevents interaction with residual silanol groups on C18 columns, reducing peak tailing .

    • This pH is acidic enough to keep the molecule soluble but mild enough to prevent column damage.

Troubleshooting HPLC Issues

Issue: Peak splitting or broadening.

  • Cause: The sample solvent pH is too different from the mobile phase pH.

  • Fix: Dissolve the sample in the mobile phase itself. If DMSO is used, keep the injection volume low (< 5 µL) to prevent "solvent effects."

Issue: Retention time drift.

  • Cause: pH fluctuation in the aqueous mobile phase.

  • Fix: 8-MH is sensitive to ionization changes near its pKa (~2.5 and ~9.2).[1][2] Ensure the buffer capacity is sufficient to lock the pH.

Frequently Asked Questions (FAQ)

Q1: Can I store 8-Methylhypoxanthine in DMSO? A: Yes. DMSO is the preferred solvent for stock solutions (up to 10-20 mM).[1] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles. When diluting into aqueous media, keep the final DMSO concentration < 1% to avoid biological toxicity.

Q2: I need to run an enzymatic assay at pH 7.4. How do I keep it dissolved? A: Prepare a concentrated stock in DMSO or dilute acid (as per the "Acid-First" protocol).[1] Add this stock to your assay buffer immediately before use.[1] At physiological pH (7.4), the concentration in the well should ideally be kept below 100 µM to avoid micro-precipitation, which can scatter light and interfere with absorbance readings.

Q3: Is 8-MH light sensitive? A: Purines generally absorb UV light (max ~250-260 nm).[1][2] While 8-MH is not exceptionally photosensitive, it is good practice to store stock solutions in amber vials or wrapped in foil to prevent any potential photo-oxidation over long periods.[1][2]

Q4: How does the 8-methyl group affect pKa compared to normal Hypoxanthine? A: The methyl group is electron-donating.[1][2] This generally increases the electron density of the purine ring, slightly raising the pKa of the imidazole nitrogen (making it more basic) and the pyrimidine nitrogen (making it less acidic).

  • Hypoxanthine pKa: ~1.9 / 8.8[1][2]

  • 8-Methylhypoxanthine pKa (Est): ~2.5 / 9.2[1][2]

References

  • PubChem. (n.d.).[1] 1-Methylhypoxanthine Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • FooDB. (n.d.). 1-Methylhypoxanthine Predicted Properties. FooDB.ca.[1] Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2012). HPLC Method for the Evaluation of Chromatographic Conditions for Separation of New Xanthine Derivatives. Cellulose Chemistry and Technology. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health (NIH). (2011). The Biochemistry of Nitrogen Mobilization: Purine Ring Catabolism. PubMed.[1][3] Retrieved February 4, 2026, from [Link]

Sources

Validation & Comparative

A Guide to the Structural Validation of 8-Methyl-7H-purin-6-ol Utilizing Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides an in-depth examination of the use of elemental analysis for the structural validation of 8-Methyl-7H-purin-6-ol, a purine derivative of significant interest in biochemical and pharmaceutical research. We will explore the theoretical underpinnings, present a detailed experimental protocol, and critically compare this classical technique with modern spectroscopic methods, offering a holistic perspective on structural elucidation.

The Principle of Structural Validation via Elemental Composition

Elemental analysis is a cornerstone technique in chemistry that determines the mass percentage of each element within a compound.[1] The principle is straightforward: a pure sample of the compound is combusted in a controlled environment, and the resulting gaseous products (such as CO₂, H₂O, and N₂) are meticulously measured.[2] From these measurements, the empirical formula, which represents the simplest whole-number ratio of atoms in the compound, can be determined. When combined with the molecular weight, the precise molecular formula can be established.

For a synthesized compound like 8-Methyl-7H-purin-6-ol, this technique serves as a primary and cost-effective method to verify that the elemental composition of the synthesized material aligns with its theoretical chemical formula. This initial validation is crucial before proceeding to more complex and resource-intensive analytical methods.

Theoretical Elemental Composition of 8-Methyl-7H-purin-6-ol

The first step in the validation process is to calculate the theoretical elemental composition from the known chemical formula of 8-Methyl-7H-purin-6-ol, which is C₆H₆N₄O.[3][4][5] The molecular weight is approximately 150.14 g/mol .[3][6]

The percentage of each element is calculated using the following formula[4]:

% Element = ( (Number of atoms of element × Atomic weight of element) / Molecular weight of compound ) × 100

Based on this, the theoretical elemental composition is presented in Table 1.

Table 1: Theoretical Elemental Composition of 8-Methyl-7H-purin-6-ol (C₆H₆N₄O)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01672.0647.99
Hydrogen (H)1.0166.064.04
Nitrogen (N)14.01456.0437.33
Oxygen (O)16.00116.0010.66
Total 150.16 100.02

Note: Minor deviation from 100% is due to rounding of atomic weights.

Experimental Validation: A Step-by-Step Protocol for CHNO Analysis

The experimental determination of the elemental composition of 8-Methyl-7H-purin-6-ol is typically performed using an automated CHNS/O analyzer. The following is a generalized, yet detailed, protocol based on the principles of combustion analysis.[2][7]

Instrumentation and Reagents
  • CHNS/O Elemental Analyzer: An instrument capable of high-temperature combustion and detection of resulting gases.

  • Microbalance: Capable of accurately weighing samples in the milligram or microgram range.

  • Tin or Silver Capsules: For sample encapsulation.

  • High-Purity Helium and Oxygen: Carrier and combustion gases, respectively.

  • Calibration Standards: A certified organic standard with a known elemental composition (e.g., Acetanilide).

Experimental Workflow

Caption: Workflow for the elemental analysis of 8-Methyl-7H-purin-6-ol.

Detailed Procedural Steps:
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard. This establishes a response factor for the detector for each element.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dried, pure 8-Methyl-7H-purin-6-ol sample into a tin or silver capsule using a microbalance.

  • Sample Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically >900°C) within the elemental analyzer. In the presence of a pulse of pure oxygen, the sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOx).[7]

  • Reduction and Gas Separation: The combustion gases are then passed through a reduction chamber, often containing copper, to convert the nitrogen oxides to elemental nitrogen (N₂). The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.[8]

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's signal is proportional to the concentration of the respective gas.

  • Data Analysis: The instrument's software, using the calibration data, calculates the mass of each element in the original sample and expresses it as a weight percentage. The oxygen content is often determined by pyrolysis in a separate analysis.

Interpreting the Results: The Trustworthiness of Your Data

For the structure of 8-Methyl-7H-purin-6-ol to be considered valid by elemental analysis, the experimentally determined percentages of C, H, N, and O should be in close agreement with the theoretical values. In academic and industrial settings, a widely accepted tolerance is that the experimental values should be within ±0.4% of the calculated theoretical values.[9]

Table 2: Hypothetical Experimental Data and Comparison

ElementTheoretical %Experimental %Difference (%)Validation Status
Carbon (C)47.9947.85-0.14Pass
Hydrogen (H)4.044.12+0.08Pass
Nitrogen (N)37.3337.15-0.18Pass
Oxygen (O)10.6610.88+0.22Pass

In this hypothetical scenario, all elemental percentages fall within the acceptable ±0.4% deviation, providing strong evidence that the synthesized compound has the correct empirical and, by extension, molecular formula of C₆H₆N₄O.

A Comparative Perspective: The Role of Spectroscopic Techniques

While elemental analysis is a powerful tool for confirming the elemental composition, it provides no direct information about the connectivity of the atoms or the functional groups present in the molecule. Therefore, it is essential to employ complementary spectroscopic techniques for a comprehensive structural elucidation of 8-Methyl-7H-purin-6-ol.

Caption: Complementary nature of elemental analysis and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for determining the structure of organic molecules.[10][11]

  • ¹H NMR: Would reveal the number of different types of protons in 8-Methyl-7H-purin-6-ol, their chemical environments, and their proximity to each other. For instance, one would expect to see distinct signals for the methyl protons, the aromatic proton on the purine ring, and any N-H protons.

  • ¹³C NMR: Would show the number of chemically distinct carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information for structural elucidation[12][13]:

  • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight of 8-Methyl-7H-purin-6-ol with very high accuracy, which can be used to confirm the molecular formula.

  • Fragmentation Pattern: The molecule can be fragmented within the mass spectrometer, and the pattern of these fragments provides valuable clues about the molecule's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[14][15] For 8-Methyl-7H-purin-6-ol, an FTIR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching: Indicating the presence of the amine groups in the purine ring.

  • C=O stretching: From the carbonyl group at the 6-position.

  • C-H stretching: From the methyl group and the aromatic ring.

  • C=N and C=C stretching: Characteristic of the purine ring system.

Conclusion

The structural validation of 8-Methyl-7H-purin-6-ol is a multi-faceted process that relies on the synergistic use of various analytical techniques. Elemental analysis serves as an indispensable first step, providing a robust and reliable confirmation of the compound's elemental composition and, by extension, its molecular formula. When the experimental data aligns with the theoretical values within an acceptable tolerance of ±0.4%, it provides a high degree of confidence in the synthesized material's identity.

However, for unambiguous structural confirmation, the data from elemental analysis must be corroborated by spectroscopic techniques such as NMR, MS, and FTIR. This integrated analytical approach ensures the scientific integrity of the research and is a critical component of the quality control process in drug discovery and development.

References

  • Chemistry LibreTexts. (2019, July 6). 2.10: Percent Composition. [Link]

  • Alchem.Pharmtech. CAS 30467-02-8 | 8-Methyl-1H-purin-6(7H)-one. [Link]

  • ResearchGate. Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link]

  • Narukulla, R., Shuker, D. E., Ramesh, V., & Xu, Y. Z. (2008). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Magnetic resonance in chemistry : MRC, 46(1), 1–8. [Link]

  • Spectro-Lab. Elemental Analysis: CHNS/O Determination of Marine Samples. [Link]

  • Wevers, R. A., Engelke, U. F., Moolenaar, S. H., Bräutigam, C., de Jong, J. G., Duran, M., & van Gennip, A. H. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical chemistry, 45(4), 539–548. [Link]

  • ResearchGate. FT-IR spectrum of a uric acid anhydrous stone (top) matched with.... [Link]

  • Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. [Link]

  • IOSR Journal. Structural Properties of some Purine Derivative Drugs. [Link]

  • Wikipedia. (2024, June 17). Fourier-transform infrared spectroscopy. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • University of Illinois Urbana-Champaign. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). [Link]

  • Gąsior-Głogowska, M., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Frontiers in Bioengineering and Biotechnology, 12, 1386615. [Link]

  • Horská, A., Krijt, J., & Kmoch, S. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PloS one, 13(12), e0208928. [Link]

  • Geyer, R., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-238. [Link]

Sources

Safety Operating Guide

8-Methyl-7H-purin-6-ol: Proper Disposal & Waste Management Guide

[1][2]

Operational Context & Scientific Rationale

8-Methyl-7H-purin-6-ol (often referenced as 8-Methylhypoxanthine or 8-Methylguanine derivatives depending on tautomerism) is a modified purine nucleobase.[1][2] In drug development, it is frequently used to study DNA repair mechanisms, purine salvage pathways, or as a scaffold for polymerase inhibitors.

Why Proper Disposal Matters: Unlike simple inorganic salts, modified nitrogen heterocycles possess high thermal stability and potential biological activity. Improper disposal into municipal water systems can lead to:

  • Environmental Persistence: The purine ring system is resistant to standard hydrolysis, requiring high-temperature oxidation for complete mineralization.

  • Bioaccumulation Risks: As a nucleobase analog, it poses a theoretical risk of interfering with microbial nitrogen cycles or accumulating in aquatic ecosystems.

  • Nitrogen Oxide (NOx) Generation: Uncontrolled combustion releases toxic NOx gases; therefore, disposal requires incineration with specific flue gas scrubbing capabilities.

This guide defines the closed-loop disposal protocol to ensure total destruction of the compound while maintaining regulatory compliance (RCRA/EPA).

Hazard Characterization & Waste Classification

Before handling waste, you must classify the material based on its state and mixture.

Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
Chemical Structure Purine base (N-heterocycle)Requires high-temp incineration (>850°C) for ring destruction.[1][2]
Solubility Low in water; Soluble in dilute acids/basesAqueous waste streams may precipitate solids if pH changes; agitation required.[1][2]
Stability Stable under normal T/PDoes not spontaneously degrade; indefinite shelf life in waste containers.[1][2]
Combustion Products CO, CO₂, NOxDo not autoclave mixed waste containing this; incineration only.[1][2]
Regulatory Status (US EPA / RCRA)[1][2]
  • Listing: Not specifically P-listed (acutely toxic) or U-listed (toxic) in 40 CFR 261.33.[1]

  • Characteristic: Does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in pure solid form.[1]

  • Designation: Treat as Non-Regulated Chemical Waste (if pure) or Hazardous Waste (if mixed with solvents).

  • Best Practice: Despite "Non-Regulated" status in some jurisdictions, always manage as Hazardous Chemical Waste to ensure thermal destruction.

Waste Stream Decision Matrix

The following logic gate determines the correct disposal path based on the waste matrix.

DisposalWorkflowStartWaste Generation:8-Methyl-7H-purin-6-olDecisionStateDetermine Physical StateStart->DecisionStateSolidWasteSolid Waste(Pure powder, contaminated gloves, paper)DecisionState->SolidWaste SolidLiquidWasteLiquid Waste(Mother liquors, reaction mixtures)DecisionState->LiquidWaste LiquidSegregation3Segregate: Solid Hazardous Waste(Double Bagged)SolidWaste->Segregation3SolventCheckSolvent Composition?LiquidWaste->SolventCheckOrgSolventOrganic Solvent(DMSO, DMF, Methanol)SolventCheck->OrgSolvent >10% OrganicAqueousAqueous Solution(Buffers, Media)SolventCheck->Aqueous <10% OrganicSegregation1Segregate: Flammable/Organic Stream(Red Tag)OrgSolvent->Segregation1Segregation2Segregate: Aqueous Chemical Stream(Blue/White Tag)Aqueous->Segregation2TreatmentHigh-Temperature Incineration(with NOx Scrubbing)Segregation1->TreatmentSegregation2->TreatmentSegregation3->Treatment

Figure 1: Decision matrix for segregating 8-Methyl-7H-purin-6-ol waste streams to ensure proper incineration.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure powder, weighing boats, contaminated gloves, spill cleanup materials.[1]

  • Containment: Place waste in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Apply a Hazardous Waste label.

    • Chemical Name: "8-Methyl-7H-purin-6-ol Solid Waste" (Do not use abbreviations).[1][2]

    • Hazard Check: Check "Toxic" and "Irritant".

  • Secondary Containment: If using bags, place the sealed bag inside a rigid fiber drum or secondary pail designated for "Lab Pack" incineration.

  • Disposal: Hand over to EHS for Incineration . Do not dispose of in regular trash.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluent, reaction solvents (DMSO, DMF, Ethanol).[1]

  • Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass/Teflon for halogenated solvents).

  • pH Verification:

    • Step: Measure pH using a dipstick.

    • Action: If pH < 4 or > 10, adjust to neutral (pH 6-8) to prevent container corrosion during storage, unless the waste stream is specifically designated for corrosive organics.[1]

  • Segregation:

    • Stream A (Halogenated): If mixed with DCM, Chloroform.[3]

    • Stream B (Non-Halogenated): If mixed with Methanol, Acetone, DMSO.

  • Labeling: List all constituents by %.

    • Example: "Methanol (90%), 8-Methyl-7H-purin-6-ol (<1%), Water (9%)".[1][2]

  • Precipitation Watch: 8-Methyl-7H-purin-6-ol has low solubility in pure organic solvents.[1][2] If solids precipitate in the waste bottle, note "Contains Precipitate" on the label to alert disposal technicians.

Protocol C: Decontamination of Glassware

Mechanism: Oxidative degradation of the purine ring.

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Soaking: Immerse contaminated glassware in the bleach solution for 30 minutes. The hypochlorite attacks the nitrogen centers, initiating ring cleavage.

  • Rinsing: Triple rinse with water.

  • Final Wash: Wash with standard laboratory detergent and acetone.

  • Effluent: The bleach rinsate can generally be flushed down the sanitary sewer with copious water (subject to local facility pH limits), as the compound is deactivated.

Emergency Procedures: Spill Management

In the event of a powder spill (>1 gram):

  • Isolate: Evacuate the immediate area (radius 10 ft) to allow dust to settle.

  • PPE: Don Nitrile gloves (double layer), safety goggles, and an N95 dust mask (or P100 respirator if available).

  • Containment: Cover the spill with wet paper towels to prevent dust generation.

  • Cleanup:

    • Scoop the wet material into a wide-mouth waste jar.

    • Wipe the surface with 10% Bleach (to degrade residue), followed by 70% Ethanol.

  • Disposal: Label the jar as "Hazardous Waste: 8-Methyl-7H-purin-6-ol Debris" and process via Protocol A.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 77843, 8-Methylhypoxanthine. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[4] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 8-Methyl-7H-purin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 8-Methylhypoxanthine; 8-Methyl-6-hydroxypurine CAS Registry Number: 5659-22-3 (Analogous reference) Chemical Class: Purine Derivative / Bioactive Antimetabolite

Executive Safety Summary

For Immediate Implementation: Handling 8-Methyl-7H-purin-6-ol requires strict adherence to Biosafety Level 1 (BSL-1) standards at a minimum, escalating to BSL-2 practices if the compound is being used in viral vectors or cell culture assays. While often classified as an Irritant (Warning) , as a purine analog, it possesses inherent bioactivity that may interfere with nucleic acid synthesis.

Critical Hazard: The primary risk is respiratory sensitization and dermal absorption via carrier solvents (e.g., DMSO). Standard nitrile gloves provide insufficient protection once the compound is solubilized in organic solvents.

Risk Assessment & Hazard Identification

The Causality of Protection: Why we wear what we wear.

Effective safety protocols are built on understanding the mechanism of toxicity, not just complying with regulations.

Toxicological Mechanism

Purine analogs like 8-Methyl-7H-purin-6-ol function by mimicking natural bases (guanine/hypoxanthine). In a biological system, they can:

  • Inhibit Enzymes: Act as competitive inhibitors for enzymes like xanthine oxidase or purine nucleoside phosphorylase.

  • Intercalate DNA: Planar purine structures can potentially intercalate into DNA strands, posing a risk of mutagenesis, although 8-substituted purines are generally less mutagenic than their 6-substituted counterparts.

GHS Classification (derived from Analogous Purines)
Hazard CodeDescriptionTarget Organ
H302 Harmful if swallowedSystemic
H315 Causes skin irritationDermal
H319 Causes serious eye irritationOcular
H335 May cause respiratory irritationLungs/Mucosa

The PPE Firewall (Matrix)

This matrix distinguishes between handling the Lyophilized Solid (dust risk) and the Solubilized Compound (permeation risk).

PPE Selection Table[1]
Protective LayerSolid State (Powder/Crystal)Solubilized State (DMSO/DMF)Technical Rationale
Respiratory N95 Respirator (Minimum) or Fume HoodFume Hood (Mandatory)Powders generate electrostatic aerosols. Solvents like DMSO carry the toxin through skin and release VOCs.
Hand Protection Nitrile Gloves (4 mil, single layer)Double Gloving (Nitrile) or Laminate (Silver Shield) DMSO permeates standard nitrile in <10 mins. Double gloving provides a "sacrificial" outer layer.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Risk shifts from dust impact to liquid splash/vapor exposure.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Impervious Apron Solvents can soak through cotton instantly; an apron prevents chest/lap absorption.
The "DMSO Danger" Note

Researchers frequently dissolve purines in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetrant carrier. If 8-Methyl-7H-purin-6-ol is dissolved in DMSO, the solvent will carry the dissolved purine through intact skin and standard nitrile gloves directly into the bloodstream.

  • Protocol: Change outer gloves immediately upon any splash contact.

Operational Protocol: Step-by-Step

Workflow Logic (Visualization)

The following diagram outlines the decision logic for safe handling, ensuring no step is skipped.

SafetyProtocol Start Start: Handling 8-Methyl-7H-purin-6-ol Assess Step 1: Assess State Start->Assess Solid Solid (Powder) Assess->Solid Liquid Solution (DMSO/DMF) Assess->Liquid Control_Solid Engineering Control: Static-Free Balance in Fume Hood Solid->Control_Solid Control_Liquid Engineering Control: Chemical Fume Hood (Sash <18") Liquid->Control_Liquid PPE_Solid PPE: Nitrile Gloves + Safety Glasses Control_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile or Laminate Gloves + Splash Goggles + Apron Control_Liquid->PPE_Liquid Action Action: Weighing / Transfer PPE_Solid->Action PPE_Liquid->Action Decon Decontamination: 10% Bleach Wipe -> Ethanol Rinse Action->Decon Disposal Disposal: Hazardous Chemical Waste Decon->Disposal

Figure 1: Operational safety workflow distinguishing between solid and liquid handling requirements.

Detailed Methodology
Phase A: Weighing (Solid)
  • Engineering Control: Utilize a certified chemical fume hood. If a hood is unavailable, a dead-air box is acceptable for small quantities (<50mg).

  • Static Management: Purine powders are often electrostatic. Use an anti-static gun or polonium strip near the balance to prevent "flying powder."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Phase B: Solubilization (Liquid)
  • Solvent Choice: If using DMSO, assume the mixture is skin-permeable.

  • Vessel: Use screw-cap microcentrifuge tubes or glass vials with PTFE-lined caps. Avoid snap-cap tubes for heating, as pressure buildup can cause aerosolization upon opening.

  • Heating: If heat is required to dissolve (often necessary for purines), use a dry block heater inside the fume hood. Never microwave sealed vessels.

Phase C: Decontamination
  • Primary Wipe: Wipe the work surface with a paper towel soaked in 10% sodium hypochlorite (bleach) . This oxidizes and degrades the purine ring structure.

  • Secondary Rinse: Follow with 70% Ethanol to remove bleach residue and corrosive salts.

Emergency Response & Disposal

Exposure Response
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.

  • Skin Contact (Solid): Wash with soap and water.[1]

  • Skin Contact (DMSO Solution): Do not scrub. Rinse gently with copious water for 15 minutes. Scrubbing increases blood flow and absorption. Seek medical attention immediately if the solution contained high concentrations (>10mM).

Disposal Strategy
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a dedicated Solid Hazardous Waste bin.

  • Liquid Waste: Segregate into Organic Solvent Waste . If halogenated solvents were used, separate from non-halogenated.

  • Labeling: Clearly label waste containers with "Purine Derivatives - Toxic/Irritant."

References

  • PubChem. (n.d.). Compound Summary: 8-Methylhypoxanthine (CAS 5659-22-3). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.